Odonicin
Description
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Properties
Molecular Formula |
C24H30O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,9R,10S,11R)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate |
InChI |
InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15-,16+,18-,19-,20+,22-,23+,24+/m1/s1 |
InChI Key |
VIZWMBLJPXPZSQ-QWRQMOSTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Oridonin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has emerged as a promising candidate in oncology research.[1] Its multifaceted pharmacological activities, particularly its potent anti-cancer effects, have been documented across a wide array of malignancies, including gastric, breast, colon, lung, and pancreatic cancers.[1][2] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Oridonin's anti-neoplastic properties, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Core Mechanisms of Action
Oridonin's anti-cancer activity is not mediated by a single pathway but rather through a network of interconnected cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[2][3][4] A key feature of its molecular interaction is the formation of a covalent bond with cysteine residues in target proteins via a Michael addition reaction, which can directly alter protein function or lead to their degradation.[5]
Induction of Apoptosis
Oridonin is a potent inducer of programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial-dependent) and extrinsic pathways.[1]
A pivotal initial step in Oridonin-induced apoptosis is the generation of reactive oxygen species (ROS).[3][6] This increase in intracellular ROS can trigger downstream events, including the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling pathways.[3][7]
Key molecular events in Oridonin-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Oridonin treatment leads to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, promoting mitochondrial outer membrane permeabilization.[8]
-
Mitochondrial Pathway Activation: The altered Bcl-2/Bax ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[8]
-
Caspase Cascade Activation: Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[8][9][10] Studies have shown that Oridonin treatment significantly increases the levels of cleaved caspase-3 and cleaved PARP.[11][12]
-
Autophagy-Dependent Apoptosis: In some cancer types, such as colon cancer, Oridonin induces apoptosis that is dependent on autophagy.[11] The inhibition of autophagy has been shown to attenuate Oridonin-induced apoptosis.[11]
Quantitative Data on Oridonin-Induced Apoptosis
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cell Ratio (%) | Reference |
| HGC-27 (Gastric Cancer) | 10 | 24 | 26.3 | [13] |
| HGC-27 (Gastric Cancer) | 15 | 24 | 50.1 | [13] |
| HGC-27 (Gastric Cancer) | 20 | 24 | 52.4 | [13] |
| AGS (Gastric Cancer) | 5 | Not Specified | 16.60 | [14] |
| AGS (Gastric Cancer) | 10 | Not Specified | 25.53 | [14] |
| HGC-27 (Gastric Cancer) | 10 | Not Specified | 16.63 | [14] |
| HGC-27 (Gastric Cancer) | 20 | Not Specified | 26.33 | [14] |
| TE-8 (Esophageal Squamous Cell Carcinoma) | 20 | Not Specified | 14.0 (Late-stage) | [15] |
| TE-2 (Esophageal Squamous Cell Carcinoma) | 40 | Not Specified | 53.72 (Early-stage) | [15] |
Cell Cycle Arrest
Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3][4][13] This prevents cancer cells from dividing and propagating.
Key molecular events in Oridonin-induced cell cycle arrest include:
-
Modulation of Cyclins and CDKs: Oridonin treatment has been shown to upregulate the expression of p21 and p53, which are key regulators of the cell cycle.[9][16] It can also elevate the level of the cyclin B1/p-Cdc2 (Tyr15) complex, contributing to G2/M arrest.[9][10]
-
MAPK Pathway Involvement: The activation of MAPK pathways, specifically JNK and p38, and the inhibition of the ERK pathway are involved in Oridonin-induced G2/M arrest.[9][10]
Quantitative Data on Oridonin-Induced Cell Cycle Arrest
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| HGC-27 (Gastric Cancer) | 15 | 12 | Increased G2/M phase population | [13] |
| HGC-27 (Gastric Cancer) | 20 | 12 | Increased G2/M phase population | [13] |
| HepG2 (Hepatocellular Carcinoma) | 40 | 24 | G2/M phase arrest | [9] |
| PC3 and DU145 (Prostate Cancer) | Not Specified | Not Specified | G2/M phase arrest | [16] |
| UM1 and SCC25 (Oral Squamous Cell Carcinoma) | Not Specified | Not Specified | G2/M phase arrest | [12] |
Anti-Angiogenesis and Anti-Metastasis
Oridonin exhibits potent anti-angiogenic and anti-metastatic properties, crucial for inhibiting tumor growth and spread.[2][17]
Key molecular events in Oridonin's anti-angiogenic and anti-metastatic effects include:
-
Inhibition of VEGF Signaling: Oridonin has been shown to block VEGF-induced micro-vessel sprouting and reduce tubular formation in human umbilical vein endothelial cells (HUVECs).[2] It also decreases the expression of HIF-1α and VEGF-A.[18]
-
Blockade of Notch Signaling: Oridonin can inhibit tumor angiogenesis by blocking the VEGF-induced Jagged-Notch signaling pathway.[17][19] It down-regulates the expression of Jagged2 and the activity of Notch1.[17][19]
-
Suppression of Epithelial-Mesenchymal Transition (EMT): Oridonin can suppress EMT, a key process in metastasis, by modulating pathways such as TGF-β1/Smad2/3 and Wnt/β-catenin.[3] It increases the expression of E-cadherin while decreasing N-cadherin, Vimentin, and Snail.[2][20]
-
Inhibition of Matrix Metalloproteinases (MMPs): Oridonin can decrease the levels of MMP-2 and MMP-9, enzymes that are critical for the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.[3]
Key Signaling Pathways Modulated by Oridonin
Oridonin's diverse anti-cancer effects are a result of its ability to modulate multiple critical signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases, is a central regulator of cell proliferation, differentiation, and apoptosis.[3] Oridonin differentially modulates these kinases to induce an anti-cancer response. It typically activates the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.[9][10]
Caption: Oridonin's modulation of the MAPK signaling pathway.
p53 Signaling Pathway
The p53 tumor suppressor pathway plays a crucial role in preventing cancer formation. Oridonin can activate p53, leading to cell cycle arrest and apoptosis.[9][16] The activation of p53 can be a result of upstream signals such as ROS generation and MAPK activation.[3][7] Activated p53 can then upregulate the expression of target genes like p21 (leading to cell cycle arrest) and Bax (promoting apoptosis).[16]
Caption: Oridonin-induced activation of the p53 signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Oridonin has been shown to inhibit this pathway, thereby promoting apoptosis and suppressing proliferation.[16][21] Oridonin treatment can lead to a decrease in the phosphorylation of Akt, which in turn can affect downstream targets like MDM2, leading to increased p53 levels.[16]
Caption: Oridonin's inhibitory effect on the PI3K/Akt signaling pathway.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 38.86 | 24 | [9][10] |
| HepG2 | Hepatocellular Carcinoma | 24.90 | 48 | [9][10] |
| AGS | Gastric Cancer | 5.995 | 24 | [14] |
| AGS | Gastric Cancer | 2.627 | 48 | [14] |
| AGS | Gastric Cancer | 1.931 | 72 | [14] |
| HGC-27 | Gastric Cancer | 14.61 | 24 | [14] |
| HGC-27 | Gastric Cancer | 9.266 | 48 | [14] |
| HGC-27 | Gastric Cancer | 7.412 | 72 | [14] |
| MGC803 | Gastric Cancer | 15.45 | 24 | [14] |
| MGC803 | Gastric Cancer | 11.06 | 48 | [14] |
| MGC803 | Gastric Cancer | 8.809 | 72 | [14] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 | 72 | [15][22] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 | 72 | [15][22] |
| HT29 | Colon Cancer | 30.309 | Not Specified | [23] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of Oridonin on cancer cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin: An active diterpenoid targeting cell cycle arrest, apoptotic and autophagic pathways for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin induces apoptosis and senescence by increasing hydrogen peroxide and glutathione depletion in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Oridonin Inhibits Tumor Growth and Metastasis through Anti-Angiogenesis by Blocking the Notch Signaling | PLOS One [journals.plos.org]
- 18. Oridonin inhibits VEGF-A-associated angiogenesis and epithelial-mesenchymal transition of breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oridonin inhibits tumor growth and metastasis through anti-angiogenesis by blocking the Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oridonin inhibits VEGF-A-associated angiogenesis and epithelial-mesenchymal transition of breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Preventive and therapeutic effect of intraportal oridonin on BALb/c nude mice hemispleen model of colon cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin signaling pathways in inflammation
An In-Depth Technical Guide to Oridonin's Signaling Pathways in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by Oridonin in the context of inflammation. It details the molecular mechanisms, summarizes quantitative data, provides standardized experimental protocols, and visualizes the complex interactions through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers investigating Oridonin as a potential therapeutic agent for inflammatory diseases.
Core Signaling Pathways Modulated by Oridonin
Oridonin exerts its anti-inflammatory effects by intervening in several key signaling cascades. The primary pathways identified are the NF-κB and NLRP3 inflammasome pathways, which are directly inhibited, and the Nrf2 pathway, which is activated to mount an antioxidant defense. Additionally, Oridonin influences the MAPK, PI3K/Akt, JAK/STAT, and PPARγ signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory cytokines and mediators.[1] Oridonin is a potent inhibitor of this pathway, acting at multiple levels.
Mechanism of Action: In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4).[3] This initiates a downstream cascade involving the adaptor protein MyD88, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[1] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as IL-1β, IL-6, and TNF-α.[1][2]
Oridonin has been shown to suppress the expression of TLR4 and MyD88.[1] It effectively inhibits the phosphorylation of both IκBα and the p65 subunit in a dose-dependent manner.[1][4] This prevents the degradation of IκBα and blocks the nuclear translocation of p65, thereby halting the inflammatory cascade.[1][5] This inhibitory action has been observed in various models, including LPS-induced acute lung injury and vascular inflammation.[1][6]
Figure 1: Oridonin's inhibition of the NF-κB signaling pathway.
The NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex critical for innate immunity. Its activation leads to the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[7] Oridonin is a specific and direct covalent inhibitor of the NLRP3 inflammasome.[7][8]
Mechanism of Action: The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step, often initiated by NF-κB, involves the upregulation of NLRP3 and pro-IL-1β. The activation step is triggered by various stimuli, leading to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1). A key event in this assembly is the interaction between NLRP3 and NEK7.[7] This complex activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[7]
Oridonin directly targets the NLRP3 protein. It forms a covalent bond with cysteine 279 (Cys279) in the NACHT domain of NLRP3.[7][8][9] This covalent modification sterically hinders the interaction between NLRP3 and NEK7, thereby blocking the assembly and activation of the inflammasome.[7] This action is highly specific, as Oridonin does not inhibit other inflammasomes like AIM2 or NLRC4.[8] The consequence is a significant reduction in caspase-1 activation and subsequent secretion of mature IL-1β and IL-18.[7][8]
Figure 2: Oridonin's covalent inhibition of the NLRP3 inflammasome.
The Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] By activating the Nrf2 pathway, Oridonin mitigates oxidative stress, which is a key component of the inflammatory process.[11][12]
Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. Upon exposure to oxidative stress or activators like Oridonin, Nrf2 is released from Keap1 and translocates to the nucleus.[13] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][13]
Oridonin activates this pathway primarily by stabilizing the Nrf2 protein.[13] It has been shown to block Nrf2 ubiquitination and degradation, leading to its accumulation and subsequent nuclear translocation.[11][13] Upstream kinases, including PI3K/Akt and MAPKs, can also be activated by Oridonin to phosphorylate and activate Nrf2.[10][12] Interestingly, the anti-inflammatory effects of Oridonin via NF-κB and NLRP3 inhibition can be independent of its Nrf2-dependent antioxidant activity.[12]
Figure 3: Oridonin's activation of the Nrf2 antioxidant pathway.
Other Associated Pathways
-
MAPK Pathway : Oridonin has been shown to inhibit the activation of p38-mitogen-activated protein kinase (p38-MAPK) and JNK, which are involved in inflammation and apoptosis.[5][6][14][15]
-
PI3K/Akt Pathway : This pathway is primarily involved in cell survival and growth. Oridonin's modulation of this pathway appears context-dependent, but it plays a role in activating the Nrf2-mediated antioxidant response.[10][12][14]
-
JAK/STAT Pathway : In pancreatic cancer cells, Oridonin was found to reduce the expression of IL-6, which in turn decreased the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[16]
-
PPARγ Pathway : Oridonin can up-regulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. The anti-inflammatory effects of Oridonin in human gingival fibroblasts were reversed by a PPARγ inhibitor, suggesting this pathway is a key mechanism in certain cell types.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on Oridonin's anti-inflammatory effects.
Table 1: In Vitro Efficacy of Oridonin
| Cell Line | Model/Stimulus | Oridonin Concentration | Effect | Reference |
| RAW264.7 | LPS-induced | 5, 15, 30 µg/mL | Dose-dependent decrease in IL-1β, IL-6, TNF-α mRNA and protein. Inhibition of p-IκBα and p-p65. | [1] |
| Human Gingival Fibroblasts | LPS-induced | 10-30 µg/mL | Significant inhibition of PGE2, NO, IL-6, and IL-8 production. | [4] |
| HK-2 | LPS-induced | 2.5, 5, 10, 20 µM | Attenuation of inflammatory cytokine production. | [14][17] |
| BxPC-3 | Pancreatic Cancer | 8-32 µg/mL | Dose-dependent decrease in IL-1β, IL-6, IL-33. IC50 = 19.32 µg/mL. | [16] |
| RAW264.7 | LPS-induced | 2.5, 5, 10 µM | Dose- and time-dependent increase in Nrf2, HO-1, and GCLM expression. | [12] |
| UROtsa | Arsenic-induced | 1.4 µM | Enhanced cellular redox capacity and reduced ROS formation. | [13] |
Table 2: In Vivo Efficacy of Oridonin
| Animal Model | Disease Model | Oridonin Dosage | Effect | Reference | | :--- | :--- | :--- | :--- |[8] | | Rabbits | High-Cholesterol Diet | 20 mg/kg (oral) | Significant decline in NLRP3 inflammasome mRNA expression. |[8] | | Mice | LPS-induced ALI | 20, 40 mg/kg | Decreased inflammatory cell infiltration and activation of NF-κB and NLRP3 pathways. |[12] | | ApoE-/- Mice | Atherosclerosis | - | Alleviated atherosclerosis progression, reduced inflammation and oxidative stress. |[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Oridonin's effects on inflammatory signaling pathways.
Experimental Workflow
A typical workflow to assess the anti-inflammatory properties of Oridonin involves in vitro cell culture experiments followed by in vivo validation in animal models.
Figure 4: General experimental workflow for investigating Oridonin.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
-
Protein Extraction :
-
Culture cells (e.g., RAW264.7) to 80-90% confluency. Pre-treat with various concentrations of Oridonin for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) for the desired time.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
For tissue samples, homogenize the tissue in RIPA buffer before centrifugation.[1]
-
-
Protein Quantification :
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) Protein Assay Kit.[1]
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1.5 hours at room temperature.[1][18]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-p65, anti-NLRP3, anti-Nrf2, anti-β-actin) diluted according to the manufacturer's recommendation (e.g., 1:1000).[1]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
ELISA for Cytokine Quantification
This protocol is used to measure the concentration of secreted cytokines in cell culture supernatants or serum.
-
Sample Collection :
-
Culture cells and treat as described above. Collect the cell culture supernatant.
-
For animal studies, collect blood and process it to obtain serum.
-
Centrifuge samples to remove debris.
-
-
ELISA Procedure :
-
Use commercially available ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α).[1]
-
Add standards and samples to the wells of a 96-well plate pre-coated with a capture antibody.
-
Incubate as per the kit's instructions.
-
Wash the wells multiple times to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific to the cytokine.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine bound.
-
Stop the reaction with a stop solution.
-
-
Data Analysis :
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol is used to measure the mRNA levels of target genes.
-
RNA Extraction :
-
RNA Quantification and Quality Check :
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).[8]
-
-
cDNA Synthesis :
-
Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.[19]
-
-
qPCR Reaction :
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., NLRP3, IL6) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[20]
-
Conclusion
Oridonin is a multifaceted anti-inflammatory agent that operates through a network of interconnected signaling pathways. Its primary mechanisms involve the direct, covalent inhibition of the NLRP3 inflammasome and the robust suppression of the TLR4/MyD88/NF-κB axis. Concurrently, it activates the Nrf2 pathway to combat oxidative stress, a common feature of inflammatory conditions. The ability of Oridonin to modulate these critical pathways underscores its therapeutic potential for a wide range of inflammatory diseases. The data and protocols presented in this guide offer a solid framework for researchers to further explore and harness the anti-inflammatory capabilities of this promising natural compound.
References
- 1. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits LPS-induced inflammation in human gingival fibroblasts by activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Oridonin prevents oxidative stress‐induced endothelial injury via promoting Nrf‐2 pathway in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin attenuates the progression of atherosclerosis by inhibiting NLRP3 and activating Nrf2 in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin Confers Protection against Arsenic-Induced Toxicity through Activation of the Nrf2-Mediated Defensive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 15. Oridonin protects against the inflammatory response in diabetic nephropathy by inhibiting the TLR4/p38-MAPK and TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Frontiers | Oridonin inhibits inflammation of epithelial cells via dual-targeting of CD31 Keap1 to ameliorate acute lung injury [frontiersin.org]
- 20. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin's Anti-inflammatory Action on the NLRP3 Inflammasome: A Technical Guide
Executive Summary: The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide array of inflammatory diseases. Oridonin (B1677485), a natural diterpenoid compound isolated from the herb Rabdosia rubescens, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth analysis of Oridonin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1] Its activation is a tightly regulated process, typically requiring two distinct signals, known as the canonical pathway.[2][3]
-
Signal 1 (Priming): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][4] These signals activate transcription factors like NF-κB, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][3]
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, can provide the second signal.[1][5] This leads to downstream events like potassium (K+) efflux, which are thought to be a common trigger for NLRP3 activation.[5] This signal induces the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the activation of pro-caspase-1.[1] A critical event in this step is the interaction between the NLRP3 NACHT domain and the serine-threonine kinase NEK7.[6][7]
In addition to the canonical pathway, non-canonical and alternative pathways for NLRP3 activation also exist, often involving intracellular LPS and caspases-4/5/11.[2][4][5]
Oridonin: A Covalent Inhibitor of NLRP3
Oridonin is a natural product that has been identified as a specific, covalent inhibitor of the NLRP3 inflammasome.[6][8] Its mechanism of action is distinct from other well-known inhibitors like MCC950.
Mechanism of Action
Oridonin directly targets the NLRP3 protein.[9][10] It contains an α,β-unsaturated carbonyl unit which acts as a Michael acceptor, allowing it to form a covalent bond with the thiol group of cysteine 279 (Cys279) located within the NACHT domain of NLRP3.[6][8][10]
This covalent modification of NLRP3 sterically hinders the crucial interaction between NLRP3 and NEK7.[6][7] The NLRP3-NEK7 interaction is an essential step for the assembly and activation of the inflammasome complex.[11][12] By blocking this interaction, Oridonin effectively prevents the downstream oligomerization of NLRP3, recruitment of ASC, and subsequent activation of caspase-1.[6][9] This inhibitory action is specific to the NLRP3 inflammasome, with no significant effect observed on the AIM2 or NLRC4 inflammasomes.[9][13]
Quantitative Analysis of Efficacy
The inhibitory activity of Oridonin and its derivatives has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Oridonin and Its Derivatives
| Compound | Cell Type | Stimulus | Endpoint | IC₅₀ | Reference(s) |
| Oridonin | Mouse BMDMs | LPS + Nigericin | IL-1β Secretion | 780.4 nM | [13][14] |
| Oridonin | Mouse BMDMs | LPS + ATP | IL-1β Secretion | ~1 µM | [9] |
| Oridonin | Human PBMCs | LPS + Nigericin | IL-1β Secretion | ~2 µM | [9] |
| Derivative 4c | RAW264.7 | LPS | NO Production | 1.01 µM | [11][12] |
| Derivative 32 | Mouse BMDMs | LPS + ATP | IL-1β Secretion | 77.2 nM | [14] |
| Derivative D6 | Mouse BMDMs | LPS + Nigericin | IL-1β Secretion | 41.79 nM | [15] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; NO: Nitric Oxide.
Table 2: In Vivo Efficacy of Oridonin
| Animal Model | Disease/Condition | Dosage & Route | Key Outcomes | Reference(s) |
| C57BL/6 Mice | MSU-induced Peritonitis | 20 mg/kg, i.p. | Reduced neutrophil influx, decreased IL-1β in peritoneal lavage. | [6][10] |
| C57BL/6 Mice | MSU-induced Gouty Arthritis | 5 mg/kg, i.p. | Reduced paw swelling and IL-1β levels. | [6][10] |
| db/db Mice | Type 2 Diabetes | 5 mg/kg, i.p. | Improved glucose tolerance and insulin (B600854) sensitivity, reduced IL-1β. | [6][10] |
| C57BL/6 Mice | LPS-induced Acute Lung Injury | 5 mg/kg, i.p. | Reduced lung edema, inflammatory cell infiltration, and cytokine levels. | [11][12] |
| C57BL/6 Mice | Traumatic Brain Injury (TBI) | 5 mg/kg, i.p. | Reduced NLRP3, ASC, Caspase-1 expression; improved neurological outcomes. | [16] |
| ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg, i.p. | Reduced plaque size, inhibited NLRP3 activation in macrophages. | [7][17] |
MSU: Monosodium Urate; i.p.: Intraperitoneal.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices in the cited literature for studying the effects of Oridonin on the NLRP3 inflammasome.
In Vitro Inflammasome Activation in BMDMs
-
Cell Isolation and Culture:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.
-
-
Priming (Signal 1):
-
Plate BMDMs at a density of 1x10⁶ cells/mL in 24-well plates.
-
Prime cells with 500 ng/mL of LPS for 4 hours.
-
-
Inhibition and Activation (Signal 2):
-
Pre-treat the primed cells with various concentrations of Oridonin (e.g., 0.5-5 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding a Signal 2 stimulus, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 60 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis (ELISA).
-
Lyse the remaining cells with RIPA buffer containing protease inhibitors for protein analysis (Western Blot).
-
Western Blotting for Inflammasome Components
-
Protein Quantification: Determine protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-Caspase-1 (for pro- and cleaved p20 subunit), anti-IL-1β (for pro- and cleaved p17 subunit), anti-NLRP3, and anti-β-actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for IL-1β Quantification
-
Assay Procedure: Use a commercial mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Sample Analysis: Add collected cell culture supernatants (from protocol 4.1) to the antibody-coated microplate.
-
Detection and Quantification: Following incubations with detection antibody and substrate, measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β in each sample by comparing its absorbance to a standard curve generated from recombinant IL-1β.
Experimental Workflow Visualization
Pharmacokinetics and Safety Profile
For drug development professionals, understanding the pharmacokinetic and toxicological profile of a lead compound is crucial.
-
Pharmacokinetics: Studies in rats have shown that Oridonin is absorbed rapidly after oral administration, but its absolute oral bioavailability is quite low (ranging from 4.3% to 10.8%), suggesting significant first-pass metabolism.[18] This presents a challenge for oral drug development and has spurred research into derivatives with improved pharmacokinetic properties.[19][20]
-
Toxicity: While Oridonin has a range of therapeutic effects, some studies have indicated potential for dose-dependent toxicity.[19][21] The primary target organs appear to be the liver and kidneys.[22] High doses or long-term administration have been associated with hepatotoxicity.[21][22] However, other studies report protective effects against liver and kidney injury under specific inflammatory conditions.[23] This highlights the need to establish a clear therapeutic window. Structural modifications are being explored to reduce toxicity while retaining or enhancing anti-inflammatory activity.[20]
Future Directions: Oridonin Derivatives
The moderate in vivo potency and low oral bioavailability of Oridonin have prompted significant efforts in medicinal chemistry to develop optimized analogs.[11][14] Structure-activity relationship (SAR) studies have led to the synthesis of novel derivatives with dramatically improved inhibitory potency against the NLRP3 inflammasome.[12][14][15] Compounds like D6 (IC₅₀ = 41.79 nM) and 32 (IC₅₀ = 77.2 nM) are over 10-fold more potent than the parent compound in vitro and show enhanced efficacy in animal models of inflammatory disease.[14][15] These second-generation inhibitors represent promising candidates for further preclinical and clinical development.
Conclusion
Oridonin is a well-characterized natural product that potently and specifically inhibits the NLRP3 inflammasome through a covalent binding mechanism that disrupts the NLRP3-NEK7 interaction. Its efficacy has been demonstrated in a variety of cellular and animal models of inflammation. While challenges related to its pharmacokinetic profile and potential toxicity exist, Oridonin serves as an exceptional lead compound. The development of novel, highly potent Oridonin derivatives underscores the therapeutic potential of targeting this pathway and provides a strong foundation for developing new treatments for a wide range of NLRP3-driven diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacological effects of Oridonin: anti-inflammasome activity and anticancer activity_Chemicalbook [chemicalbook.com]
- 8. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 12. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and biological evaluation of oridonin derivatives as novel NLRP3 inflammasome inhibitors for the treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
Oridonin's Induction of Apoptosis in Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities. A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, in a wide array of cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in Oridonin-induced apoptosis, intended to serve as a comprehensive resource for researchers in the field.
Core Mechanisms of Oridonin-Induced Apoptosis
Oridonin triggers apoptosis through a multi-faceted approach, primarily involving the induction of oxidative stress, modulation of key signaling pathways, and regulation of pro- and anti-apoptotic proteins. The two principal pathways of apoptosis, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, are both implicated in Oridonin's mechanism of action.
A crucial initiating event in many cancer cell lines is the generation of reactive oxygen species (ROS) upon Oridonin treatment[1][2][3]. This increase in intracellular ROS can lead to mitochondrial dysfunction, a key step in the intrinsic apoptotic pathway[2][4]. The disruption of mitochondrial membrane potential (MMP) results in the release of cytochrome c into the cytosol[5][6]. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway[7].
Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7[5][8][9][10]. These executioner caspases are responsible for the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[5][11].
Oridonin also influences the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic pathway[12][13]. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bid[2][6][7][10][11][14]. The increased Bax/Bcl-2 ratio further promotes the permeabilization of the mitochondrial outer membrane, amplifying the apoptotic signal[4][6][15].
Quantitative Analysis of Oridonin's Efficacy
The cytotoxic and pro-apoptotic effects of Oridonin have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [16] |
| AGS | Gastric Cancer | 2.627 ± 0.324 | 48 | [16] |
| AGS | Gastric Cancer | 1.931 ± 0.156 | 72 | [16] |
| HGC-27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [16] |
| HGC-27 | Gastric Cancer | 9.266 ± 0.409 | 48 | [16] |
| HGC-27 | Gastric Cancer | 7.412 ± 0.512 | 72 | [16] |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [16] |
| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | [16] |
| MGC803 | Gastric Cancer | 8.809 ± 0.158 | 72 | [16] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [9] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [9] |
| L929 | Murine Fibrosarcoma | 65.8 | 24 | [17] |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 (Derivative 9) | Not Specified | [18] |
| K562 | Chronic Myelogenous Leukemia | 0.95 (Derivative 10) | Not Specified | [18] |
| HCC-1806 | Breast Cancer | 0.18 (Derivative 11) | Not Specified | [18] |
| BGC-7901 | Gastric Cancer | 1.05 (Derivative 4) | Not Specified | [18] |
| HepG2 | Hepatocellular Carcinoma | 8.12 | Not Specified | [19] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 7.41 | Not Specified | [19] |
The induction of apoptosis is often quantified by flow cytometry following Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Oridonin Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| HGC-27 | 1.25 | 24 | 22.94 ± 3.8 | [7] |
| HGC-27 | 20 | 24 | 52.68 ± 2.4 | [7] |
| TE-8 | 20 | 24 | Significant increase in early and late apoptosis | [9] |
| TE-8 | 40 | 24 | Dose-dependent increase in early and late apoptosis | [9] |
| TE-2 | 40 | 48 | Significant increase in early apoptosis | [9] |
| T24 | Dose-dependent | Not Specified | Dose-dependent increase in apoptotic events, particularly late apoptosis | [20] |
Key Signaling Pathways Modulated by Oridonin
Oridonin's pro-apoptotic effects are mediated through its influence on several critical signaling pathways that govern cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. Oridonin has been shown to inhibit this pathway, thereby promoting apoptosis[10][12][21]. It can dephosphorylate and inactivate Akt, a key kinase in this pathway. Inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins and transcription factors, ultimately leading to apoptosis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 subfamilies, plays a complex and often cell-type-dependent role in apoptosis[12]. In some cancer cells, Oridonin activates the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway[3][22]. However, in other contexts, ERK activation has been linked to Oridonin-induced apoptosis[23]. This highlights the context-dependent nature of MAPK signaling in response to Oridonin.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, constitutive NF-κB activation promotes cell proliferation and suppresses apoptosis. Oridonin has been demonstrated to inhibit NF-κB activity, contributing to its anti-tumor effects[12][24][25]. By blocking NF-κB, Oridonin can sensitize cancer cells to apoptotic stimuli.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex interactions and experimental procedures, the following diagrams are provided.
Caption: Oridonin-induced apoptosis signaling pathways.
References
- 1. Oridonin induces apoptosis and senescence by increasing hydrogen peroxide and glutathione depletion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase inhibition augmented oridonin-induced cell death in murine fibrosarcoma l929 by enhancing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin synergizes with Nutlin-3 in osteosarcoma cells by modulating the levels of multiple Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oridonin induces a caspase-independent but mitochondria- and MAPK-dependent cell death in the murine fibrosarcoma cell line L929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oridonin induces G2/M arrest and apoptosis via activating ERK-p53 apoptotic pathway and inhibiting PTK-Ras-Raf-JNK survival pathway in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Oridonin's Impact on the NF-κB Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2] A substantial body of evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a central mechanism underlying Oridonin's therapeutic effects.[3] This technical guide provides an in-depth analysis of Oridonin's interaction with the NF-κB signaling cascade, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of its target genes.
Oridonin has been shown to intervene at multiple points within this cascade to suppress NF-κB activation. The primary mechanisms of action include:
-
Inhibition of IκBα Phosphorylation and Degradation: Oridonin prevents the phosphorylation of IκBα, thereby inhibiting its degradation and keeping NF-κB sequestered in the cytoplasm.[4][5]
-
Suppression of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, Oridonin effectively blocks the nuclear translocation of the active p65 subunit.[1][4][6]
-
Direct Inhibition of NF-κB DNA Binding: Some studies suggest that Oridonin or its analogs may also directly interfere with the binding of NF-κB to its DNA consensus sequences in the nucleus.[4]
-
Modulation of Upstream Kinases: Oridonin has been reported to suppress the activation of upstream signaling molecules like the IKK complex.[7]
Quantitative Data on Oridonin's Bioactivity
The following tables summarize the quantitative data from various studies investigating the effects of Oridonin on different cell lines and in vivo models.
| Cell Line | Assay | Parameter | Oridonin Concentration/Dose | Result | Reference |
| Gastric Cancer Cells (AGS, HGC27, MGC803) | CCK-8 Assay | IC50 | 0-40 μM (for 24, 48, 72h) | Time- and dose-dependent suppression of proliferation. | [8] |
| Gastric Cancer SGC-7901 Cells | MTT Assay | IC50 | Not specified | 65.5 μM | [9] |
| Human Small Cell Lung Cancer H1688 Cells | Not specified | Not specified | 2.5, 5, 10, 20, and 40 µM | Increased E-cadherin and ALP; reduced vimentin, phospho-FAK, snail, slug, and LDH. | [3] |
| Rat Mesangial Cells | Not specified | Not specified | 2.5–20 µM | Alleviated albuminuria, improved renal function, attenuated renal histopathological injury, hindered inflammatory cytokine production, down-regulated TLR4 expression and inhibited NF-κB and p38-MAPK activation. | [3] |
| RAW 264.7 Macrophages | Griess Assay | NO Production Inhibition | Not specified | Oridonin derivative 4c exhibited significant inhibition. | [4] |
| LX-2 and HSC-T6 Cells (Hepatic Stellate Cells) | Alamar Blue Assay | IC50 | Not specified | Bay 11-7082 (NF-κB inhibitor) showed IC50 of 4.65 μM (LX-2) and 6.93 μM (HSC-T6). | [10] |
| In Vivo Model | Treatment | Parameter | Oridonin Dose | Result | Reference |
| Gestational Diabetic Mice | Intraperitoneal injection | NF-κB, SPARC, and G6pase expression | 25 mg/kg and 50 mg/kg | Significantly downregulated the expression of NF-κB, SPARC, and G6pase. | [11] |
| Mouse Colitis Model | Not specified | Inflammation modulation | 5.0–7.5 mg/kg | HAO472 (Oridonin prodrug) suppressed NF-κB signaling. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the impact of Oridonin on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used, including macrophage-like cells (e.g., RAW 264.7), cancer cell lines (e.g., SGC-7901, AGS, HGC27), and endothelial cells, depending on the research focus.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Oridonin Treatment: Oridonin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO. Cells are often pre-treated with Oridonin for a specific duration (e.g., 1-2 hours) before stimulation with an NF-κB activator like lipopolysaccharide (LPS) or TNF-α.
Western Blot Analysis
This technique is used to detect changes in the protein levels of key components of the NF-κB pathway (e.g., p-p65, p-IκBα, IκBα).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., anti-p-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Densitometry analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control like β-actin.
Luciferase Reporter Assay
This assay is employed to measure the transcriptional activity of NF-κB.
-
Transfection: Cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.
-
Treatment and Lysis: After transfection, cells are treated with Oridonin and/or an NF-κB activator. Subsequently, cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction mixture to confirm the identity of the protein in the protein-DNA complex.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The DNA-protein complexes are transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate (for biotin-labeled probes) or by direct fluorescence imaging.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is utilized to determine the in vivo association of NF-κB with the promoter regions of its target genes.
-
Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against the p65 subunit of NF-κB or a control IgG, and the antibody-protein-DNA complexes are pulled down using protein A/G-agarose beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is subjected to qPCR using primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, TNF-α). The amount of precipitated DNA is calculated relative to the input chromatin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oridonin inhibits NF-κB signaling by blocking IKK activation and IκBα phosphorylation.
Caption: Workflow for analyzing NF-κB pathway proteins via Western Blotting.
Conclusion
Oridonin demonstrates significant inhibitory effects on the NF-κB signaling cascade through multiple mechanisms, primarily by preventing the degradation of IκBα and blocking the nuclear translocation of p65. This activity underlies its observed anti-inflammatory and anti-cancer properties. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Oridonin and its derivatives as modulators of NF-κB-driven pathologies. Further research, including clinical trials, is warranted to fully elucidate the therapeutic applications of Oridonin in human diseases.[1]
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Oridonin Attenuates TNBS-induced Post-inflammatory Irritable Bowel Syndrome via PXR/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-fibrosis Effect of Novel Oridonin Analog CYD0618 via Suppression of the NF-κΒ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
Oridonin's Impact on MAPK Signaling in Cellular Stress: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-tumor properties. A critical mechanism underlying its efficacy is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central regulator of cellular responses to a wide array of stress signals. This technical guide provides an in-depth analysis of Oridonin's effects on the MAPK cascade, particularly the JNK, p38, and ERK pathways, in the context of cellular stress. We present a synthesis of current research, including quantitative data on its dose-dependent effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved.
Introduction: Oridonin and the MAPK Signaling Nexus
Cellular stress, induced by stimuli such as oxidative stress, inflammatory cytokines, and chemotherapeutic agents, activates complex signaling networks to determine cell fate—survival, senescence, or apoptosis. Among the most crucial of these are the MAPK pathways. The MAPK family in mammals primarily consists of three well-characterized subfamilies:
-
c-Jun N-terminal Kinases (JNKs)
-
p38 MAPKs
-
Extracellular signal-Regulated Kinases (ERKs)
Typically, the JNK and p38 pathways are strongly activated by stress stimuli and are often associated with pro-apoptotic responses, while the ERK pathway is more commonly linked to growth factor signaling and cell survival.[1]
Oridonin has emerged as a significant modulator of these pathways.[2] Extensive research demonstrates its ability to induce apoptosis and inhibit proliferation in various cancer cell lines by differentially activating or inhibiting specific MAPK cascades.[1][3] A common upstream mechanism for Oridonin-induced MAPK activation is the generation of Reactive Oxygen Species (ROS), which serves as a key cellular stress signal.[4][5][6][7] This guide will dissect these interactions to provide a clear understanding of Oridonin's mechanism of action.
Oridonin's Differential Regulation of MAPK Pathways
Oridonin does not act as a simple activator or inhibitor but rather as a nuanced modulator of the MAPK network, with its effects being highly context-dependent (i.e., varying with cell type and the nature of the cellular stress).
Activation of Pro-Apoptotic JNK and p38 MAPK Pathways
A predominant mechanism of Oridonin's anti-cancer activity is the robust activation of the stress-activated JNK and p38 MAPK pathways.
-
JNK Pathway: In gastric cancer, oral squamous cell carcinoma, and hepatoblastoma cells, Oridonin treatment leads to a significant, dose-dependent increase in the phosphorylation of JNK and its downstream target, c-Jun.[4][8][9][10] This activation is a critical step in initiating caspase-dependent apoptosis.[8][9] The signaling cascade often involves upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and MAPKK7 (MKK7), which are activated by cellular stress signals like ROS.[10][11] In gastric cancer cells, for instance, Oridonin was shown to increase the expression of MEKK1, which in turn activates MKK7 and subsequently the JNK pathway.[11]
-
p38 MAPK Pathway: Similar to JNK, the p38 MAPK pathway is frequently activated by Oridonin in response to cellular stress.[4][5] This activation can promote apoptosis through various downstream effectors, including the tumor suppressor p53.[5][12] In human hepatoma HepG2 cells, ROS generated by Oridonin activates p38 kinase, which then promotes the activation of p53.[5] Likewise, in pancreatic cancer cells, Oridonin-induced apoptosis was found to be p38-dependent, with p38 activation leading to the upregulation of p53 and p21.[12]
The Role of Reactive Oxygen Species (ROS)
The generation of intracellular ROS is a recurring theme in Oridonin-induced cellular stress and subsequent MAPK activation.[4][5][7] Studies have shown that Oridonin treatment leads to a significant accumulation of ROS. The pro-apoptotic effects and the activation of JNK/p38 pathways can be substantially blocked by the use of ROS scavengers like N-acetyl-L-cysteine (NAC), confirming the upstream role of ROS in initiating the signaling cascade.[4][5][7]
Modulation of the ERK Pathway
Oridonin's effect on the ERK pathway is more varied. While often considered a pro-survival pathway, Oridonin has been shown to both inhibit and, in some contexts, activate it to promote apoptosis.
-
Inhibition: In many cancer cell types, such as bladder and HepG2 cells, Oridonin inhibits the phosphorylation of ERK, thereby suppressing a key survival signal and contributing to its anti-proliferative effects.[13][14]
-
Activation: Conversely, in murine fibrosarcoma L929 cells, Oridonin was found to induce apoptosis by activating the ERK-p53 pathway while simultaneously inhibiting the PTK-Ras-Raf-JNK survival pathway.[15][16] This highlights the functional plasticity of the ERK pathway, where sustained activation under certain stress conditions can convert its signal from pro-survival to pro-apoptotic.
Quantitative Data Presentation
The efficacy of Oridonin is often quantified by its half-maximal inhibitory concentration (IC50) and its effect on the expression of key signaling proteins. The following tables summarize quantitative data from various studies.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [14] |
| HepG2 | Hepatocellular Carcinoma | 48 | 24.90 | [14] |
| SGC-7901 | Gastric Cancer | 72 | 65.5 | [11] |
| LoVo | Colorectal Cancer | 24 | 21.7 | [17] |
| RKO | Colorectal Cancer | 24 | 23.5 | [17] |
| AGS | Gastric Cancer | 24, 48, 72 | Dose-dependent suppression | [18] |
| HGC27 | Gastric Cancer | 24, 48, 72 | Dose-dependent suppression | [18] |
| MGC803 | Gastric Cancer | 24, 48, 72 | Dose-dependent suppression | [18] |
Table 2: Summary of Oridonin's Effect on MAPK Signaling Proteins
| Cell Line(s) | Cancer Type | Effect on JNK | Effect on p38 | Effect on ERK | Reference |
| HGC-27 | Gastric | ↑ p-JNK, ↑ p-c-Jun | Not Reported | Not Reported | [8] |
| HN22, HSC4 | Oral Squamous Cell Carcinoma | ↑ p-JNK | ↑ p-p38 | Not Reported | [4] |
| HepG2 | Hepatoma | ↑ p-JNK | ↑ p-p38 | ↓ p-ERK | [5] |
| L929 | Fibrosarcoma | ↓ p-JNK (as survival signal) | ↓ p-p38 | ↑ p-ERK (as apoptotic signal) | [15][19] |
| HCT116 | Colon | Not Reported | ↑ p-p38 | Not Reported | [20] |
| Panc-1, Panc02 | Pancreatic | ↑ p-JNK | Not Reported | ↑ p-Erk1/2 | [21] |
| SW1990 | Pancreatic | No significant effect | ↑ p-p38 | No significant effect | [12] |
| T24 | Bladder | Not Reported | Not Reported | ↓ p-ERK | [13] |
| SGC-7901 | Gastric | ↑ p-JNK (via MEKK1/MKK7) | Not Reported | Not Reported | [11] |
(↑ denotes increased phosphorylation/activation; ↓ denotes decreased phosphorylation/inhibition)
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for studying Oridonin's effects on MAPK signaling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Oridonin Treatment
-
Cell Maintenance: Cancer cell lines (e.g., HepG2, HGC-27) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Oridonin Preparation: Oridonin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 20-40 mM) and stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Oridonin or DMSO as a vehicle control for the specified time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (CCK-8 or MTT)
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of Oridonin for the desired time points (e.g., 24, 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, the formazan (B1609692) crystals must be solubilized with 150 µL of DMSO after removing the medium.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Collection: Following treatment with Oridonin, harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or follow the manufacturer's protocol).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways affected by Oridonin and a typical experimental workflow.
Caption: Oridonin-induced, ROS-mediated activation of JNK and p38 MAPK pathways leading to apoptosis.
Caption: A typical experimental workflow for investigating Oridonin's effects on cancer cells.
Conclusion
Oridonin exerts significant anti-tumor effects by inducing cellular stress and modulating the MAPK signaling pathways. The prevailing mechanism involves the generation of ROS, which leads to the activation of the pro-apoptotic JNK and p38 MAPK cascades, while the effect on the ERK pathway appears to be cell-type specific. This targeted modulation of key signaling nodes responsible for cell fate determination underscores Oridonin's potential as a scaffold for the development of novel cancer therapeutics. Future research should focus on in vivo studies to validate these mechanisms and explore combination therapies to enhance its efficacy. This guide provides a foundational resource for researchers aiming to build upon the current understanding of Oridonin's molecular pharmacology.
References
- 1. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species mediate oridonin-induced HepG2 apoptosis through p53, MAPK, and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species Mediate Oridonin-Induced HepG2 Apoptosis Through p53, MAPK, and Mitochondrial Signaling Pathways [jstage.jst.go.jp]
- 7. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin induces G2/M arrest and apoptosis via activating ERK-p53 apoptotic pathway and inhibiting PTK-Ras-Raf-JNK survival pathway in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin promotes endoplasmic reticulum stress via TP53-repressed TCF4 transactivation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oridonin induces a caspase-independent but mitochondria- and MAPK-dependent cell death in the murine fibrosarcoma cell line L929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin as a potential therapeutic agent for autoimmune diseases
An In-depth Technical Guide to Oridonin (B1677485) as a Potential Therapeutic Agent for Autoimmune Diseases
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oridonin, a natural ent-kaurane diterpenoid derived from the medicinal herb Rabdosia rubescens, has demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the accumulating preclinical evidence supporting Oridonin as a promising therapeutic candidate for a range of autoimmune diseases. We delve into its multi-target mechanisms of action, focusing on the inhibition of critical inflammatory signaling pathways such as the NLRP3 inflammasome, NF-κB, and JAK/STAT. This document synthesizes quantitative data from key studies, presents detailed experimental methodologies, and visualizes complex biological pathways to serve as a vital resource for the scientific community engaged in immunology and drug discovery.
Introduction
Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, encompass a broad range of chronic and often debilitating conditions. Current therapeutic strategies, while effective for some, are frequently associated with broad immunosuppression and significant side effects. There is a pressing need for novel therapeutic agents that can selectively target the pathological inflammatory pathways driving these diseases.
Oridonin has a long history of use in traditional Chinese medicine for treating inflammatory ailments.[3] Modern pharmacological research has begun to uncover the molecular basis for these effects, revealing that Oridonin modulates key signaling cascades central to the pathogenesis of autoimmunity.[1][4] This guide consolidates the current scientific knowledge on Oridonin, focusing on its therapeutic potential for diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and provides the technical detail required for further preclinical and clinical development.[2][5]
Pharmacology and Molecular Mechanisms of Action
Oridonin exerts its immunomodulatory effects by intervening in multiple, interconnected signaling pathways that are crucial for the activation and function of immune cells.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various danger signals, triggers the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[6] Aberrant NLRP3 activation is a key driver of pathology in numerous autoimmune and inflammatory disorders.[6]
Oridonin has been identified as a specific, covalent inhibitor of the NLRP3 inflammasome.[7][8] It forms a covalent bond with cysteine 279 (Cys279) in the NACHT domain of the NLRP3 protein.[7][8] This modification sterically hinders the crucial interaction between NLRP3 and NEK7, a necessary step for inflammasome assembly and activation.[7] Consequently, Oridonin effectively blocks ASC oligomerization, caspase-1 activation, and the subsequent release of mature IL-1β and IL-18.[8][9] Importantly, Oridonin's inhibitory action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[8]
Caption: Oridonin covalently binds NLRP3, blocking NEK7 interaction and inflammasome assembly.
Suppression of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, controlling the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][10] Oridonin is a potent inhibitor of this pathway.[1][10][11] It has been shown to suppress the TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers in the cytoplasm.[12] By preventing IκBα degradation, Oridonin blocks the nuclear translocation of the active p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[1][10] This leads to a marked reduction in the expression of inflammatory mediators like IL-6, TNF-α, and adhesion molecules such as ICAM-1 and VCAM-1.[10]
Caption: Oridonin inhibits IKK, preventing NF-κB nuclear translocation and gene transcription.
Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[13] Dysregulation of the JAK/STAT pathway is a hallmark of many autoimmune diseases. Oridonin has been shown to effectively inhibit this pathway, primarily by reducing the phosphorylation of JAK2 and STAT3.[14][15] By preventing the activation of STAT3, Oridonin downregulates the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis, such as VEGFA.[14][16]
Caption: Oridonin inhibits JAK phosphorylation, preventing STAT activation and gene expression.
Regulation of Adaptive Immunity
Beyond broad anti-inflammatory effects, Oridonin also modulates the adaptive immune system, which is critical for restoring immune balance.
-
T-Cell Differentiation: Oridonin has been shown to promote the differentiation of CD4+/CD25+ regulatory T cells (Tregs), which are essential for maintaining self-tolerance.[17][18] It also helps to modulate the Th1/Th2 balance, often rectifying a pathological Th1 polarization by inhibiting the secretion of IL-2 and IFN-γ while inducing the production of regulatory cytokines like IL-10 and TGF-β.[4][17]
-
B-Cell Activity: In models of SLE, Oridonin has been found to suppress the expression of B-cell activating factor (BAFF), a cytokine crucial for B-cell survival and maturation.[2][4] This action can lead to reduced autoantibody production.[2]
Preclinical Efficacy in Autoimmune Disease Models
Oridonin has been evaluated in several preclinical models, demonstrating significant therapeutic potential.
Rheumatoid Arthritis (RA)
RA is characterized by chronic synovial inflammation and the proliferation of fibroblast-like synoviocytes (FLS), which contribute to joint destruction. Oridonin targets these pathological cells directly.
-
It inhibits the proliferation of RA-FLS in a dose-dependent manner and induces mitochondria-dependent apoptosis.[5][19]
-
It suppresses autophagy in RA-FLS, a survival mechanism for these cells.[1][5]
-
It significantly decreases the secretion of IL-1β from RA-FLS.[5]
Systemic Lupus Erythematosus (SLE)
In the MRL/lpr murine model of spontaneous lupus, Oridonin treatment has been shown to:
-
Lessen proteinuria, indicating a reduction in kidney damage (lupus nephritis).[1][2]
-
Suppress the expression of BAFF, a key pathogenic factor in SLE.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, highlighting Oridonin's potency.
Table 1: In Vitro Efficacy of Oridonin
| Cell Line/Type | Assay | Endpoint | Result (IC50 / Effect) | Reference |
|---|---|---|---|---|
| Rheumatoid Arthritis FLS | CCK-8 Proliferation | Cell Viability | IC50: 8.28 µg/mL (24h), 7.88 µg/mL (48h) | [5] |
| T-cell ALL (CEM) | MTT Assay | Cell Growth | IC50: 7.37 µmol/L (72h) | [20] |
| Macrophages (RAW264.7) | Griess Assay | NO Production | Significant inhibition at 0.3125 µM | [12] |
| Pancreatic Cancer (BxPC-3) | ELISA | IL-6 Secretion | Significant reduction at 16 & 32 µg/mL | [16] |
| Melanoma (B16) | N/A | In Vitro Potency | EC50 > 25 µM |[21] |
Table 2: Pharmacokinetic Profile of Oridonin in Rats
| Administration Route | Dose | Absolute Bioavailability | t(max) | Reference |
|---|---|---|---|---|
| Oral (p.o.) | 20 mg/kg | 4.32% | < 15 min | [22] |
| Oral (p.o.) | 40 mg/kg | 4.58% | < 15 min | [22] |
| Oral (p.o.) | 80 mg/kg | 10.8% | < 15 min | [22] |
| Intraperitoneal (i.p.) | 10 mg/kg | 12.6% | N/A |[22] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for common assays used to evaluate Oridonin.
Oridonin Stock Solution Preparation
Oridonin is sparingly soluble in water but readily soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Materials: Oridonin powder (≥98% purity), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the required amount of Oridonin powder. For a 1 mL, 20 mM stock solution, weigh 7.29 mg (MW: 364.44 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (1 mL for a 20 mM stock).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Viability/Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells (e.g., RA-FLS) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Oridonin in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the Oridonin-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Western Blot for Protein Phosphorylation (p-STAT3)
This method detects changes in protein activation states.
-
Cell Treatment & Lysis: Treat cells with Oridonin for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band density using software like ImageJ.
Cytokine Measurement (ELISA)
This protocol quantifies the concentration of secreted cytokines (e.g., IL-1β) in cell culture supernatants.
-
Sample Collection: Culture cells (e.g., LPS-primed macrophages) with or without Oridonin. Collect the culture supernatant at the desired time point and centrifuge to remove cellular debris.
-
Assay Procedure: Use a commercial ELISA kit for the cytokine of interest (e.g., human IL-1β). Follow the manufacturer's protocol precisely. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing a final time.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Pharmacokinetics and Safety Considerations
A critical aspect of drug development is understanding a compound's pharmacokinetic profile and potential toxicity.
-
Pharmacokinetics: Oridonin exhibits poor oral bioavailability in rats (4-11%) and is subject to rapid plasma clearance.[22][23] This is a significant hurdle for clinical development and is likely due to low solubility and extensive first-pass metabolism.[22][23] Current research is focused on creating derivatives and novel drug delivery systems (e.g., PEGylation, nanoparticles) to improve its pharmacokinetic properties.[23]
-
Toxicity: While demonstrating a promising therapeutic window, Oridonin can exhibit cytotoxicity at higher concentrations.[1][24] For instance, hepatotoxicity has been observed in animal models at a dose of 10 mg/kg.[1] Future research must carefully investigate the relationship between concentration, pharmacological effect, and toxicity to establish a safe and effective dosing regimen.[1]
Conclusion and Future Directions
The body of preclinical evidence strongly supports Oridonin as a multi-targeted therapeutic agent with significant potential for the treatment of autoimmune diseases. Its ability to simultaneously inhibit several key inflammatory pathways—NLRP3, NF-κB, and JAK/STAT—makes it an attractive candidate for complex diseases where multiple pathogenic mechanisms are at play.
However, significant challenges remain. The primary obstacle is its poor pharmacokinetic profile, which must be addressed to translate its in vitro potency into in vivo efficacy in humans.
Future research should focus on:
-
Medicinal Chemistry: The design and synthesis of novel Oridonin derivatives with improved solubility, bioavailability, and a more favorable safety profile.[1]
-
Advanced Formulations: Development of drug delivery systems to enhance systemic exposure and target Oridonin to sites of inflammation.
-
Mechanism Elucidation: Further investigation into its complex mechanisms of action, including the identification of additional direct binding targets.
-
Translational Studies: Conducting well-designed studies in more advanced and varied preclinical models of autoimmune disease to identify the most promising clinical indications.
References
- 1. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological effects of Oridonin: anti-inflammasome activity and anticancer activity_Chemicalbook [chemicalbook.com]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin attenuates apoptosis and NLRP3 inflammasome activation in IL-4-stimulated human bronchial epithelial cells in an in vitro pediatric asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin promotes CD4+/CD25+ Treg differentiation, modulates Th1/Th2 balance and induces HO-1 in rat splenic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oridonin promotes CD4+/CD25+ Treg differentiation, modulates Th1/Th2 balance and induces HO-1 in rat splenic lymphocytes | springermedicine.com [springermedicine.com]
- 19. Oridonin Inhibits Cell Proliferation and Induces Apoptosis in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Novel Oridonin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: Oridonin (B1677485) as a Privileged Scaffold for Anticancer Drug Discovery
Oridonin, an ent-kaurane diterpenoid isolated from the medicinal herb Isodon rubescens, has garnered significant interest in oncology research.[1][2][3] It exhibits a broad range of biological activities, including anti-inflammatory, antimicrobial, and notably, potent anticancer effects.[2][4] Oridonin exerts its anticancer action by modulating multiple signaling pathways, leading to the inhibition of cell proliferation, induction of programmed cell death (apoptosis), cell cycle arrest, and suppression of angiogenesis.[4][5][6] However, the clinical utility of Oridonin is hampered by its poor aqueous solubility and limited bioavailability.[1] This has prompted extensive medicinal chemistry efforts to synthesize novel derivatives with improved potency, solubility, and drug-like properties.[4]
Rationale for Synthesis of Novel Derivatives
The primary goals for the structural modification of Oridonin are:
-
Enhanced Potency: To increase the cytotoxic effects against a broad range of cancer cell lines, including drug-resistant strains.[4][7]
-
Improved Physicochemical Properties: To increase aqueous solubility and bioavailability, which are critical for clinical development.[4]
-
Increased Selectivity: To enhance the therapeutic window by maximizing toxicity towards cancer cells while minimizing effects on healthy, non-cancerous cells.[1][7]
-
Elucidation of Structure-Activity Relationships (SAR): To understand how specific structural changes influence biological activity, guiding the design of more effective therapeutic agents.[4]
Key modification sites on the Oridonin scaffold include the A-ring (specifically C-1, C-2, C-3), the C-14 hydroxyl group, and the C-17 position of the D-ring.[4][7][8][9] Modifications often involve esterification, etherification, or the introduction of nitrogen-containing moieties like triazoles and thiazoles to enhance potency and solubility.[4]
Summary of Structure-Activity Relationships (SAR)
Medicinal chemistry campaigns have established several key SAR insights for Oridonin derivatives:
-
A-Ring Modifications: Introducing azide (B81097) functionalities or 1,2,3-triazole moieties at the C-1, C-2, or C-3 positions can significantly enhance antiproliferative activity against breast cancer cell lines.[4][8]
-
C-14 Hydroxyl Group: Esterification at the C-14 position, particularly with long-chain fatty acids or moieties capable of releasing nitric oxide (NO), has been shown to substantially improve anticancer efficacy compared to the parent compound.[4] The introduction of a (2-triazole)acetoxyl group at C-14 can also retain or enhance cytotoxicity.[9]
-
C-17 Position: The addition of substituted benzene (B151609) moieties at the C-17 position of the α,β-unsaturated ketone system has yielded derivatives with potent, selective activity against colon cancer cells.[1][7]
These studies collectively demonstrate that the Oridonin scaffold is a highly versatile platform for developing novel and potent anticancer agents.[2][4]
Quantitative Data on Derivative Efficacy
The following table summarizes the in vitro cytotoxicity of representative Oridonin derivatives against various human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
| Compound | Modification Site | Cell Line | IC50 (µM) | Fold Improvement vs. Oridonin | Reference |
| Oridonin | - | HCT116 (Colon) | 6.84 | - | [7] |
| Compound 2p | C-17 Arylation | HCT116 (Colon) | 1.05 | 6.5x | [7] |
| Oridonin | - | MCF-7 (Breast) | 2.22 (approx.) | - | [10] |
| Compound 4b | 1-OH Esterification | MCF-7 (Breast) | 0.3 | 7.4x | [10] |
| Oridonin | - | BEL-7402 (Liver) | 29.80 | - | [4] |
| Compound 12 | C-14 Esterification | BEL-7402 (Liver) | 2.06 | 14.5x | [4] |
| Oridonin | - | MDA-MB-231 (Breast) | 29.4 | - | [4] |
| Compound 50 | A-Ring Triazole | MDA-MB-231 (Breast) | 0.48 | 61.3x | [4] |
Experimental Protocols
Protocol 1: Synthesis of a C-14 Ester Oridonin Derivative (General Procedure)
This protocol describes a general method for the esterification of the C-14 hydroxyl group of Oridonin, a common strategy to enhance bioactivity.
Materials:
-
Oridonin
-
Anhydrous Dichloromethane (DCM)
-
Carboxylic acid of interest (e.g., 4-fluorobenzoic acid)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: Dissolve Oridonin (1 equivalent) and the selected carboxylic acid (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Coupling Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add the coupling agent, DCC or EDC (1.5 equivalents), to the mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Oridonin) is consumed.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with 5% HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure Oridonin derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Oridonin derivatives on cancer cells.[11][12] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Oridonin and synthesized derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the Oridonin derivatives and the parent Oridonin in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours.[11] Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection by Western Blotting
This protocol describes the detection of key apoptotic protein markers to confirm that the Oridonin derivatives induce cell death via apoptosis.[15]
Materials:
-
Cancer cells treated with the Oridonin derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the Oridonin derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers overnight at 4°C. Key markers include the appearance of cleaved Caspase-3 and cleaved PARP, and changes in the Bcl-2/Bax ratio, which are hallmarks of apoptosis.[15][16][17][18] Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. An increase in the ratio of cleaved Caspase-3 to total Caspase-3 or a decrease in the Bcl-2/Bax ratio indicates the induction of apoptosis.[16]
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Key signaling pathway for Oridonin-induced apoptosis.
Caption: Oridonin structure and key sites for derivatization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 4. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel oridonin analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Oridonin Derivatives via Mizoroki-Heck Reaction and Click Chemistry for Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Oridonin Extraction from Rabdosia rubescens
Introduction
Oridonin (B1677485), a diterpenoid compound isolated from the medicinal plant Rabdosia rubescens, has garnered significant attention in the pharmaceutical field due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] Effective extraction of Oridonin from the plant matrix is a critical first step in its research and development. These application notes provide detailed protocols for various methods of Oridonin extraction, tailored for researchers, scientists, and drug development professionals. The described methods range from conventional solvent extraction to modern, enhanced techniques such as ultrasound-assisted and supercritical fluid extraction.
I. Pre-Extraction Preparation
Regardless of the chosen extraction method, proper preparation of the Rabdosia rubescens plant material is essential for optimal yield and purity.
Protocol 1: Plant Material Preparation
-
Harvesting and Drying: The aerial parts of Rabdosia rubescens are typically used for Oridonin extraction. After harvesting, the plant material should be thoroughly washed to remove any soil and debris. Subsequently, it should be dried in a well-ventilated area away from direct sunlight, or in a drying oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grinding: The dried plant material is then ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for solvent penetration, thereby improving extraction efficiency. The powder should be sieved to ensure a uniform particle size.
-
Storage: The powdered plant material should be stored in an airtight, light-proof container in a cool, dry place to prevent degradation of the active compounds.
II. Extraction Methodologies
Several methods can be employed for the extraction of Oridonin, each with its own advantages and disadvantages in terms of efficiency, solvent consumption, and environmental impact.
A. Conventional Solid-Liquid Extraction
This traditional method involves the use of organic solvents to extract Oridonin from the plant material.
Protocol 2: Heat-Reflux Extraction
-
Apparatus Setup: Assemble a standard heat-reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
Extraction:
-
Place a known quantity of powdered Rabdosia rubescens into the round-bottom flask.
-
Add a suitable solvent, such as 95% ethanol, at a specific solid-to-liquid ratio.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a predetermined period (e.g., 2 hours).
-
The extraction is typically repeated two to three times with fresh solvent to maximize the yield.
-
-
Filtration and Concentration:
-
After each extraction cycle, the mixture is cooled and filtered to separate the extract from the plant residue.
-
The filtrates from all cycles are combined.
-
The solvent is then removed from the combined filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
B. Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process, leading to higher yields in shorter times and at lower temperatures compared to conventional methods.[4][5][6]
Protocol 3: Optimized Ultrasound-Assisted Extraction
-
Apparatus: An ultrasonic bath or a probe-type ultrasonicator is required.
-
Extraction Parameters: The efficiency of UAE is influenced by several factors, including solvent concentration, extraction time, solid-to-liquid ratio, and ultrasonic power.[7]
-
Procedure:
-
Place a known amount of powdered Rabdosia rubescens into an extraction vessel (e.g., an Erlenmeyer flask).
-
Add the optimized extraction solvent (e.g., 75.9% ethanol) at the predetermined solid-to-liquid ratio (e.g., 1:32.6 g/mL).[4][5][8]
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Perform the extraction for the optimized duration (e.g., 35.7 minutes) at a controlled temperature.[4][5][8]
-
For a different set of optimized conditions, a solid-liquid ratio of 1:18 g/mL, an ultrasonic time of 1.5 hours, and an ultrasonic power of 190 W can be used.[7]
-
-
Post-Extraction Processing:
-
After sonication, the mixture is filtered.
-
The filtrate is then concentrated using a rotary evaporator to yield the crude Oridonin extract.
-
C. Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is a green technology that offers high selectivity and avoids the use of organic solvents.
Protocol 4: Ultrasound-Assisted Supercritical Carbon Dioxide (USC-CO₂) Extraction
This hyphenated technique combines the benefits of both UAE and SFE for enhanced extraction efficiency.[9][10][11]
-
Apparatus: A specialized supercritical fluid extractor equipped with an ultrasonic transducer is necessary.
-
Extraction Parameters: Key parameters include pressure, temperature, CO₂ flow rate, and the use of a co-solvent.
-
Procedure:
-
The powdered Rabdosia rubescens is packed into the extraction vessel.
-
The system is pressurized with CO₂ to the desired level (e.g., 11.5 to 33.5 MPa) and heated to the target temperature (e.g., 305.15 K to 342.15 K).[9][11]
-
Ultrasound is applied to the extraction vessel.
-
A co-solvent, such as ethanol, may be added to the supercritical CO₂ to enhance the solubility of Oridonin.
-
The supercritical fluid containing the extracted Oridonin is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the Oridonin to precipitate.
-
-
Collection: The precipitated Oridonin extract is collected from the separator.
III. Purification of Oridonin
The crude extract obtained from any of the above methods is a complex mixture of compounds. Further purification is required to isolate Oridonin.
Protocol 5: Column Chromatography and Counter-Current Chromatography
-
Initial Purification by Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a stationary phase (e.g., silica (B1680970) gel).
-
The adsorbed extract is then loaded onto a silica gel column.
-
The column is eluted with a solvent system, for example, a mixture of light petroleum and acetone, to separate the different components.[12] Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing Oridonin.
-
-
Final Purification by Counter-Current Chromatography (CCC):
IV. Data Presentation
Table 1: Comparison of Different Oridonin Extraction Methods
| Parameter | Heat-Reflux Extraction | Ultrasound-Assisted Extraction (UAE) - Opt. 1 | Ultrasound-Assisted Extraction (UAE) - Opt. 2 | Ultrasound-Assisted Supercritical CO₂ (USC-CO₂) Extraction |
| Solvent | 95% Ethanol | 75.9% Ethanol[4][5][8] | Not specified, likely ethanol-water mixture | Supercritical CO₂ with co-solvent |
| Solid-to-Liquid Ratio | Not specified in detail | 1:32.6 g/mL[4][5][8] | 1:18 g/mL[7] | Not specified in detail |
| Extraction Time | ~2 hours per cycle | 35.7 minutes[4][5][8] | 1.5 hours[7] | Shorter than conventional methods[10] |
| Temperature | Boiling point of solvent | Controlled, lower than reflux | Not specified | 32°C to 69°C[9][11] |
| Extraction Yield | Lower than enhanced methods | 4.23 mg/g[4][5][8] | 4.122% (41.22 mg/g)[7] | 15.43-21.10% higher than heat-reflux[10] |
| Purity of Crude Extract | Lower | Moderate | Moderate | Higher |
| Advantages | Simple setup, low initial cost | Shorter time, higher yield, less solvent | High yield | Green solvent, high selectivity, high purity |
| Disadvantages | Time-consuming, high solvent use, thermal degradation risk | Requires specialized equipment | Requires specialized equipment | High initial investment, complex operation |
V. Visualization
Diagrams of Experimental Workflows
Caption: General workflow for Oridonin extraction and purification.
Caption: Protocol workflow for Ultrasound-Assisted Extraction (UAE).
References
- 1. scielo.br [scielo.br]
- 2. Oridonin on Lung Cancer - LKT Labs [lktlabs.com]
- 3. herbalanalysis.co.uk [herbalanalysis.co.uk]
- 4. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimisation of an ultrasound-assisted extraction followed by RP-HPLC separation for the simultaneous determination of oleanolic acid, ursolic acid and oridonin content in Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasonic Extraction of Oridonin by Response Surface Methodology and Its Antitumor Activity [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Oridonin's Anti-Angiogenic Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oridonin (B1677485), a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-tumor activities. A critical aspect of its therapeutic potential lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. These application notes provide detailed protocols for a panel of in vitro assays to quantitatively assess the anti-angiogenic properties of Oridonin. The assays focus on key events in the angiogenic cascade, including endothelial cell proliferation, migration, differentiation (tube formation), and apoptosis. Furthermore, the underlying molecular mechanism involving the Vascular Endothelial Growth Factor (VEGF) signaling pathway is described.
Data Presentation: Quantitative Effects of Oridonin on Angiogenesis
The following tables summarize the quantitative data on the anti-angiogenic effects of Oridonin from various in vitro studies. These values provide a benchmark for researchers evaluating the potency of Oridonin and its derivatives.
Table 1: Inhibition of Endothelial Cell Proliferation by Oridonin
| Cell Line | Assay | Incubation Time | IC50 Value | Citation |
| HUVECs | MTT | 24 h | 272 µg/mL | [1] |
| HUVECs | MTT | 48 h | 153 µg/mL | [1] |
| HUVECs | MTT | 72 h | 121 µg/mL | [1] |
| HUVECs | MTT | 96 h | 109 µg/mL | [1] |
| HUVECs | MTS | 48 h | ~2.5 µM | [2] |
| EA.hy926 | MTT | 24 h | 337.84 µg/mL | [3] |
HUVECs: Human Umbilical Vein Endothelial Cells; EA.hy926: A human umbilical vein endothelial cell line.
Table 2: Inhibition of Endothelial Cell Migration and Tube Formation by Oridonin
| Assay | Cell Line | Oridonin Concentration | Inhibition | Citation |
| Tube Formation | HUVECs | Not specified | >90% | [2] |
| Wound Healing | HUVECs | 2.5 µM (IC50) | Dose-dependent | [2] |
| Transwell Migration | HUVECs | 2.5 µM (IC50) | Dose-dependent | [2] |
| Tube Formation | HUVECs | Not specified | ~70% | [4] |
Table 3: Induction of Endothelial Cell Apoptosis by Oridonin
| Cell Line | Assay | Treatment | Observation | Citation |
| HUVECs | Flow Cytometry (FACS) | 39-2500 µg/mL for 24h | Dose-dependent increase in early and late apoptosis | [1] |
| bEND.3 | Flow Cytometry (FACS) | Not specified | Concentration-dependent inhibition of apoptosis | [5] |
bEND.3: A mouse brain endothelial cell line.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on published studies and standard cell culture techniques.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of Oridonin on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Oridonin stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM.[6]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of Oridonin in EGM. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the Oridonin dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[1]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Tube Formation Assay
This assay assesses the ability of Oridonin to inhibit the differentiation of endothelial cells into capillary-like structures.
Materials:
-
HUVECs
-
EGM
-
Matrigel (or other basement membrane extract)
-
Oridonin stock solution
-
96-well plates
-
Calcein-AM (for visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM at a density of 2 x 10⁵ cells/mL.[6]
-
Pre-treat the HUVEC suspension with various concentrations of Oridonin or vehicle control for 30 minutes.
-
Carefully seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified Matrigel.[6]
-
Incubate the plate at 37°C for 4-12 hours.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring the total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ).
Wound Healing (Scratch) Assay
This assay evaluates the effect of Oridonin on endothelial cell migration.
Materials:
-
HUVECs
-
EGM
-
Oridonin stock solution
-
6-well or 12-well plates
-
200 µL pipette tip
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM containing various concentrations of Oridonin or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This assay provides a quantitative measure of endothelial cell migration in response to chemoattractants.
Materials:
-
HUVECs
-
EGM (with and without serum)
-
Oridonin stock solution
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of EGM containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Harvest HUVECs and resuspend them in serum-free EGM at a density of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of Oridonin or vehicle control for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 4-6 hours.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Endothelial Cell Apoptosis Assay (Annexin V/PI Staining)
This assay determines if Oridonin induces programmed cell death in endothelial cells.
Materials:
-
HUVECs
-
EGM
-
Oridonin stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed HUVECs in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Oridonin or vehicle control for a specified period (e.g., 24 hours).
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Antiangiogenic effects of oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Inhibits Tumor Growth and Metastasis through Anti-Angiogenesis by Blocking the Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin attenuates low shear stress-induced endothelial cell dysfunction and oxidative stress by activating the nuclear factor erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oridonin prevents oxidative stress‐induced endothelial injury via promoting Nrf‐2 pathway in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Oridonin
Welcome to the technical support center for Oridonin (B1677485) solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of Oridonin's aqueous solubility for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is Oridonin and why is its solubility a concern?
A1: Oridonin is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. However, its clinical application and experimental use are often limited by its poor water solubility, which is less than 1 mg/mL.[1] This low aqueous solubility can lead to poor bioavailability and challenges in preparing formulations for in vitro and in vivo studies.
Q2: What are the common solvents for dissolving Oridonin for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of Oridonin for in vitro assays. Ethanol is another organic solvent in which Oridonin exhibits moderate solubility. It is practically insoluble in water.[2] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the main strategies to improve the aqueous solubility of Oridonin?
A3: The primary strategies to enhance the aqueous solubility of Oridonin can be broadly categorized into two approaches:
-
Structural Modification: This involves chemically modifying the Oridonin molecule to introduce more hydrophilic functional groups.[3][4]
-
Pharmaceutical Formulation Strategies: These techniques aim to increase the dissolution rate and apparent solubility of Oridonin without altering its chemical structure. Common methods include:
-
Inclusion Complexes with Cyclodextrins: Encapsulating the hydrophobic Oridonin molecule within the cavity of a cyclodextrin (B1172386).
-
Nanosuspensions: Reducing the particle size of Oridonin to the nanometer range, which increases the surface area for dissolution.
-
Solid Dispersions: Dispersing Oridonin in a hydrophilic polymer matrix at a molecular level.
-
Liposomes: Encapsulating Oridonin within lipid bilayers.
-
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Oridonin.
Issue 1: Oridonin precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of Oridonin in the final aqueous solution exceeds its solubility limit. The addition of the DMSO stock to the aqueous medium changes the solvent environment, causing the poorly soluble drug to precipitate.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Try preparing a more diluted final solution of Oridonin.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible while still maintaining Oridonin's solubility. A final DMSO concentration of less than 0.5% is generally recommended for cell culture experiments.
-
Use a Solubilizing Excipient: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as a surfactant (e.g., Tween 80) or a cyclodextrin, into your aqueous medium before adding the Oridonin stock solution.
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication may help to redissolve small amounts of precipitate. However, be cautious about the temperature sensitivity of Oridonin and other components in your medium.
-
Issue 2: I am observing inconsistent results in my cell-based assays with Oridonin.
-
Possible Cause: Inconsistent results can arise from issues with the preparation and stability of the Oridonin solutions.
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: It is best practice to prepare fresh working solutions of Oridonin from a frozen stock solution for each experiment.[5] The stability of Oridonin in aqueous solutions can be limited.[6]
-
Proper Stock Solution Storage: Store Oridonin stock solutions in DMSO in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Ensure Complete Dissolution: Before making serial dilutions, ensure that your Oridonin stock solution is completely dissolved. You can vortex the solution thoroughly and use gentle warming if necessary.
-
Verify Cell Health: Ensure that the cells used in your assays are healthy and in the exponential growth phase. Cell density and condition can significantly impact the response to drug treatment.[5]
-
Issue 3: I need to prepare a higher concentration of Oridonin in an aqueous solution for my experiment, but it keeps precipitating.
-
Possible Cause: The desired concentration is well above the intrinsic aqueous solubility of Oridonin.
-
Troubleshooting Steps:
-
Employ Advanced Formulation Strategies: For concentrations significantly higher than its intrinsic solubility, you will need to use one of the solubility enhancement techniques detailed in the experimental protocols section below, such as forming an inclusion complex with cyclodextrin or preparing a nanosuspension.
-
Structural Modification: If permissible for your research goals, consider using a more water-soluble derivative of Oridonin. Some derivatives have shown significantly improved solubility.[3]
-
Quantitative Data on Oridonin Solubility Enhancement
The following tables summarize the reported improvements in Oridonin's aqueous solubility using various methods.
Table 1: Solubility of Oridonin in Common Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 62.5 - 73 mg/mL | 171.50 - 200.31 mM | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 34 mg/mL | 93.29 mM | - |
| Water | Insoluble (<1 mg/mL)[1] | - | - |
Table 2: Improvement of Oridonin's Apparent Aqueous Solubility through Formulation Strategies
| Formulation Strategy | Excipients/Method | Solubility Improvement (Fold Increase) | Final Apparent Solubility | Reference |
| Inclusion Complex | γ-Cyclodextrin | - | Binding constant of 317.4 | [7][8][9] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~11.2 | 5.87 mg/mL | [3] | |
| Nanosuspension | High-Pressure Homogenization | Significantly Increased | - | [10][11] |
| Solid Dispersion | Polyvinylpyrrolidone K17 (PVP K17) | Significantly Increased Dissolution Rate | - | [12] |
Note: Direct fold-increase values are not always reported in the literature; some studies report binding constants or qualitative improvements in dissolution rate.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the aqueous solubility of Oridonin.
Protocol 1: Preparation of an Oridonin Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution of Oridonin in DMSO for use in in vitro experiments.
Materials:
-
Oridonin powder (high purity, ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of Oridonin powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 7.29 mg of Oridonin (Molecular Weight: 364.44 g/mol ).
-
Dissolution: Add the weighed Oridonin to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 20 mM stock, add 1 mL of DMSO to 7.29 mg of Oridonin.
-
Mixing: Vortex the tube vigorously until the Oridonin is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Oridonin-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an Oridonin inclusion complex with γ-cyclodextrin to enhance its aqueous solubility.
Materials:
-
Oridonin
-
γ-Cyclodextrin
-
Distilled water
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., 0.45 µm filter)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of Cyclodextrin Solution: Prepare a saturated solution of γ-cyclodextrin in distilled water by adding an excess amount of γ-cyclodextrin to the water and stirring for 24 hours at a constant temperature (e.g., 25°C).
-
Addition of Oridonin: Add an excess amount of Oridonin to the saturated γ-cyclodextrin solution.
-
Complexation: Stir the mixture for 48-72 hours at the same constant temperature to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension to remove the undissolved Oridonin and cyclodextrin.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain the Oridonin-γ-cyclodextrin inclusion complex as a solid powder.
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as UV-Vis spectroscopy, Infrared (IR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[13]
Protocol 3: Preparation of Oridonin Nanosuspension by High-Pressure Homogenization (HPH)
This protocol describes the preparation of an Oridonin nanosuspension using the HPH technique to increase its dissolution velocity and saturation solubility.[1][10]
Materials:
-
Oridonin (coarse powder)
-
Stabilizers (e.g., Lecithin, Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinylpyrrolidone (PVP))
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Dispersion of Oridonin: Disperse the Oridonin coarse powder (e.g., 1% w/v) in an aqueous solution containing the selected stabilizers (e.g., 0.5% w/v lecithin, 0.1% w/v HPMC, and 0.1% w/v PVP) under magnetic stirring.[1]
-
Pre-milling: Subject the dispersion to high-shear homogenization (e.g., at 15,000 rpm for 5 minutes) to reduce the particle size to the micrometer range.[1]
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer. A typical procedure involves a pre-milling step of several cycles at a lower pressure (e.g., 5 cycles at 500 bar and 10 cycles at 1000 bar) followed by multiple cycles at a higher pressure (e.g., 20 cycles at 1500 bar) to achieve the desired nanoparticle size.[1]
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM).
Signaling Pathways and Experimental Workflows
Oridonin's Impact on Key Signaling Pathways
Oridonin has been shown to exert its anti-cancer effects by modulating several critical signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
Caption: Oridonin's modulation of PI3K/Akt and MAPK signaling pathways.
This diagram illustrates that Oridonin inhibits the pro-survival PI3K/Akt pathway, leading to decreased cell growth and proliferation and reduced inhibition of apoptosis.[14][15][16][17][18] Concurrently, Oridonin can activate the pro-apoptotic JNK and p38 MAPK pathways, ultimately promoting cancer cell apoptosis.[7][12][19][20][21]
General Experimental Workflow for Evaluating Oridonin Solubility Enhancement
The following diagram outlines a typical experimental workflow for researchers aiming to improve and evaluate the aqueous solubility of Oridonin.
Caption: A general workflow for enhancing and evaluating Oridonin's solubility.
This workflow starts with the challenge of poorly soluble Oridonin and guides the researcher through selecting an appropriate enhancement method, preparing the formulation, and then characterizing and evaluating its improved solubility and biological activity.
References
- 1. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of an oridonin and γ-cyclodextrin complex [agris.fao.org]
- 10. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin nanosuspension was more effective than free oridonin on G2/M cell cycle arrest and apoptosis in the human pancreatic cancer PANC-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Oridonin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor in vivo bioavailability of Oridonin (B1677485). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with Oridonin in in vivo models, providing practical solutions and explanations.
Q1: My in vivo study with Oridonin is showing low efficacy. Could this be related to its bioavailability?
A1: Yes, low efficacy in in vivo studies is a common problem directly linked to Oridonin's poor bioavailability. Oridonin, a diterpenoid compound isolated from Rabdosia rubescens, has low aqueous solubility (0.75 mg/mL) and a high log p value (1.66), which leads to poor absorption and rapid plasma clearance.[1][2] The absolute bioavailability of orally administered Oridonin in rats has been reported to be as low as 4.32% to 10.80%, depending on the dose.[1][2] Furthermore, it undergoes significant first-pass metabolism in the liver.[1][2] To enhance its therapeutic effect, strategies to improve its bioavailability are crucial.
Q2: I am observing high variability in my in vivo results between subjects. What could be the cause?
A2: High variability in in vivo results can be attributed to several factors related to Oridonin's formulation and administration. If you are using a simple suspension of Oridonin, inconsistent particle size and aggregation can lead to variable absorption rates among subjects. Additionally, the metabolic rate of Oridonin can differ between individual animals, contributing to varied plasma concentrations. Utilizing a bioavailability-enhancing formulation, such as a nanosuspension or a lipid-based delivery system, can help to ensure more consistent and reproducible results.
Q3: What are the most common strategies to enhance the bioavailability of Oridonin for in vivo research?
A3: Several formulation strategies have been successfully employed to improve Oridonin's bioavailability. These include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating Oridonin in nanoparticles, such as those made from biodegradable polymers like PLGA-PEG, can improve its solubility, protect it from degradation, and prolong its circulation time.[3][4]
-
Liposomal Formulations: Liposomes are lipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs. They can enhance the solubility of Oridonin, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues.[5][6][7]
-
Solid Dispersions: Creating a solid dispersion of Oridonin with a hydrophilic carrier, like polyvinylpyrrolidone (B124986) (PVP), can significantly increase its dissolution rate and, consequently, its oral bioavailability.[2][8]
-
Nanosuspensions: Reducing the particle size of Oridonin to the nanometer range increases the surface area for dissolution, leading to improved solubility and bioavailability.[1][9][10]
-
Structural Modification: Chemical modification of the Oridonin molecule itself can improve its physicochemical properties, leading to better solubility and bioavailability.[11]
Q4: I am considering a nanoparticle formulation. What are the key parameters I should optimize?
A4: When developing a nanoparticle formulation for Oridonin, you should focus on optimizing the following parameters:
-
Particle Size and Polydispersity Index (PDI): A smaller particle size (typically below 200 nm) and a low PDI (ideally < 0.3) are desirable for better absorption and biodistribution.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): High EE and DL are important for delivering a sufficient therapeutic dose.
-
Surface Modification: Surface coating with polymers like polyethylene (B3416737) glycol (PEG) can help to create "stealth" nanoparticles that evade the reticuloendothelial system (RES), prolonging circulation time.[1][2]
-
In Vitro Release Profile: Characterizing the drug release kinetics from the nanoparticles under physiological conditions is crucial to predict their in vivo performance.
Q5: Are there any known drug-drug interactions I should be aware of when using Oridonin in combination therapies?
A5: Yes, co-administration of Oridonin with inhibitors of cytochrome P450 enzymes or P-glycoprotein (P-gp) can affect its pharmacokinetics. For instance, verapamil (B1683045), a P-gp and CYP3A4 inhibitor, has been shown to significantly increase the plasma concentration and bioavailability of Oridonin in rats by inhibiting its metabolism and efflux.[12] Therefore, when designing combination studies, it is important to consider the potential for such interactions.
Data Presentation: Comparative Bioavailability Enhancement of Oridonin
The following tables summarize quantitative data from various studies, highlighting the improvements in pharmacokinetic parameters achieved with different formulation strategies.
Table 1: Pharmacokinetic Parameters of Oridonin Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (mg·h/L) | Absolute Bioavailability (%) | Reference |
| Oridonin Suspension | 40 | 146.9 ± 10.17 | 1.00 ± 0.12 | 1.31 ± 0.29 | 4.58 | [13] |
| Oridonin Solid Dispersion (with PVP K17) | Not Specified | Higher than physical mixture | Not Specified | 26.4-fold increase vs. physical mixture | Significantly Increased | [2][8] |
| Oridonin Microemulsion | Not Specified | Significantly higher than suspension | Not Specified | Significantly higher than suspension | Significantly Increased | [14] |
Table 2: Pharmacokinetic Parameters of Oridonin Formulations in Mice (Intravenous Administration)
| Formulation | Dose (mg/kg) | T1/2 (h) | MRT (h) | AUC (μg·h/mL) | Reference |
| Oridonin Solution | Not Specified | 24.89 | 0.93 | Not Specified | [1] |
| Oridonin Stealth Liposomes | Not Specified | 24.24 | 35.92 | Significantly higher than solution | [1] |
| Oridonin-loaded NLCs | 25 | Longer than solution | Longer than solution | Higher than solution | [2][15] |
| Oridonin-PEG-NLCs | 25 | Not Specified | 6.209 | 1.3-fold increase vs. ORI-NLCs | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and evaluation of Oridonin formulations.
Protocol 1: Preparation of Oridonin-Loaded PLGA-PEG Nanoparticles
Objective: To encapsulate Oridonin in biodegradable nanoparticles to improve its bioavailability.[3][4]
Materials:
-
Oridonin
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of Oridonin and PLGA-PEG copolymer in DCM.
-
Emulsification: Add the oil phase dropwise to a PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size. The sonication parameters (power, time, pulse) should be optimized.
-
Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile of a novel Oridonin formulation compared to a control.[12]
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
Oridonin formulation and control (e.g., Oridonin suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before drug administration.
-
Drug Administration: Administer the Oridonin formulation or control to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Oridonin in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to Oridonin's mechanism of action and the experimental procedures for enhancing its bioavailability.
Caption: Key signaling pathways modulated by Oridonin.
Caption: Workflow for Oridonin nanoparticle fabrication.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Bioavailability Enhancement of Oridonin: A Review [mdpi.com]
- 3. Frontiers | Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway [frontiersin.org]
- 4. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin-loaded liposomes targeting lung cancer: formulation and delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, characterization, and anti-colon cancer activity of oridonin-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of oridonin nanocrystals and study of their endocytosis and transcytosis behaviours on MDCK polarized epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 14. Frontiers | Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin [frontiersin.org]
- 15. In vivo studies on the oridonin-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Oridonin-induced cytotoxicity in normal cells
Welcome to the Technical Support Center for Oridonin-based research. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges associated with Oridonin-induced cytotoxicity in normal cells during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Oridonin-induced cytotoxicity in normal cells?
A1: The primary mechanism of Oridonin-induced cytotoxicity in both cancerous and normal cells involves the generation of Reactive Oxygen Species (ROS).[1][2][3] Oridonin (B1677485), a natural diterpenoid, disrupts cellular redox balance, leading to a significant increase in intracellular ROS levels.[1][2][4] This condition, known as oxidative stress, results in damage to vital cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[2][3]
Q2: Why is Oridonin often more cytotoxic to cancer cells than normal cells?
A2: While Oridonin can be toxic to normal cells, it often exhibits a therapeutic window, showing greater potency against cancer cells. One study on colon cancer found that Oridonin significantly suppressed the proliferation of HCT8 and HCT116 colon cancer cells while showing no significant cytotoxic effects on normal human colon epithelial cells (CRL-1790).[5] This selectivity is attributed to the altered metabolic state of cancer cells, which often have higher baseline levels of ROS and a compromised antioxidant defense system, making them more vulnerable to further oxidative stress induced by agents like Oridonin.
Q3: How can I mitigate Oridonin's cytotoxic effects on my normal (non-cancerous) control cell lines?
A3: A primary strategy to protect normal cells from Oridonin-induced cytotoxicity is to co-administer an antioxidant. N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione (B108866) (GSH), is commonly used for this purpose.[1][4][6] NAC works by replenishing intracellular GSH levels, thereby scavenging the excess ROS generated by Oridonin and reducing oxidative stress.[1][4][6][7] Studies have shown that NAC can markedly reduce Oridonin-induced ROS generation and subsequent apoptosis.[1][4]
Q4: What are typical IC50 values for Oridonin?
A4: The half-maximal inhibitory concentration (IC50) of Oridonin varies significantly depending on the cell line and the duration of exposure. Generally, IC50 values are lower in cancer cell lines compared to normal cells and decrease with longer incubation times.
Troubleshooting Guide
Problem 1: High cytotoxicity observed in normal control cells, masking the specific effects on cancer cells.
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Possible Cause: The Oridonin concentration is too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate Oridonin across a wide range of concentrations on your normal cell line to determine its specific IC50 value.
-
Reduce Concentration: Use a concentration of Oridonin that is cytotoxic to your cancer cell line but has minimal effect on the normal control line.
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Implement a Protective Co-treatment: Pre-incubate the normal cells with a cytoprotective agent like N-acetylcysteine (NAC) for 1-2 hours before adding Oridonin. A common starting concentration for NAC is 2.5-5 mM.[4][8] This can help neutralize ROS specifically in the normal cells.
-
Problem 2: Inconsistent results in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Interference from serum or phenol (B47542) red in the culture medium.[9]
-
Troubleshooting Step: When adding the MTT reagent, use serum-free media to avoid background noise.[9]
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Possible Cause 2: Incomplete solubilization of formazan (B1609692) crystals.[9]
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Troubleshooting Step: After adding the solubilization solution, ensure the plate is adequately mixed by shaking on an orbital shaker for at least 15 minutes. If crystals persist, gentle pipetting may be necessary to ensure complete dissolution before reading the absorbance.[9]
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Possible Cause 3: Cells are not in the exponential growth phase.
-
Troubleshooting Step: Ensure that cells are healthy and seeded at an appropriate density so they are in the logarithmic growth phase at the time of treatment.
Problem 3: Oridonin fails to induce apoptosis in the target cancer cell line, even at high concentrations.
-
Possible Cause: The cell line may have developed resistance to Oridonin.
-
Troubleshooting Steps:
-
Verify Apoptosis Pathway: Check for the activation of key apoptotic markers like cleaved caspase-3 and PARP via Western blot to confirm the pathway is being triggered.[5]
-
Investigate Resistance Mechanisms: Resistance can arise from upregulation of pro-survival pathways like PI3K/Akt or STAT3.[10] Analyze these pathways to see if they are aberrantly activated.
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Consider Combination Therapy: Oridonin can be used in combination with other chemotherapeutic agents to enhance its efficacy and overcome resistance. For example, it has shown synergistic effects with doxorubicin (B1662922) in osteosarcoma cells.[11]
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Data Presentation
Table 1: Comparative IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| 48 | 2.627 ± 0.324 | ||
| 72 | 1.931 ± 0.156 | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| 48 | 9.266 ± 0.409 | ||
| 72 | 7.412 ± 0.512 | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| 48 | 11.06 ± 0.400 | ||
| 72 | 8.809 ± 0.158 | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
| HCT116 | Colon Cancer | 48 | 23.75 ± 3.07 |
| HCT8 | Colon Cancer | 48 | 18.64 ± 2.26 |
Data compiled from published studies.[5][12][13]
Experimental Protocols & Visualizations
Oridonin-Induced ROS Signaling and NAC Intervention
The diagram below illustrates the primary mechanism of Oridonin-induced cytotoxicity and the intervention point for the protective agent N-acetylcysteine (NAC).
Experimental Workflow: Assessing NAC Protection
This workflow outlines the steps to test the efficacy of NAC in protecting normal cells from Oridonin-induced cytotoxicity.
Detailed Protocol: Cell Viability (MTT) Assay
This protocol is used to measure the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[14][15]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
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Treatment: Aspirate the old media and add fresh media containing the desired concentrations of Oridonin, with or without NAC pre-treatment. Include untreated and vehicle-only wells as controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]
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Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[14] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9][16]
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
Detailed Protocol: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18]
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Cell Preparation: Seed 1 x 10⁶ cells in a T25 flask and treat with Oridonin for the desired time. Prepare control flasks (unstained, Annexin V only, PI only).[17]
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Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same flask.
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Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[17]
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Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
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Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[19]
References
- 1. Reactive oxygen species mediate oridonin-induced HepG2 apoptosis through p53, MAPK, and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial ROS contribute to oridonin-induced HepG2 apoptosis through PARP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. kumc.edu [kumc.edu]
Optimizing Oridonin dosage for preclinical animal models
Welcome to the technical support center for Oridonin (B1677485), a comprehensive resource for researchers, scientists, and drug development professionals. This guide provides detailed information on optimizing Oridonin dosage for preclinical animal models, troubleshooting common experimental issues, and understanding its mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What are the typical effective dose ranges of Oridonin in preclinical cancer models?
A1: The effective dose of Oridonin can vary significantly depending on the animal model, tumor type, and administration route. Generally, doses ranging from 2.5 to 40 mg/kg have been reported to show anti-tumor efficacy in mice.[1][2] For instance, in a breast cancer xenograft model, doses of 2.5, 5, and 10 mg/kg were effective[3], while a dose of 25 mg/kg was used in another breast cancer study.[4] In a bladder cancer xenograft model, 10 mg/kg administered intraperitoneally showed significant tumor growth inhibition.[5]
Q2: What is the most common route of administration for Oridonin in animal studies?
A2: Intraperitoneal (i.p.) injection is a frequently used route for Oridonin administration in preclinical studies.[2][5][6] Oral gavage (p.o.) is also used, but Oridonin's poor oral bioavailability can be a limiting factor.[7][8][9] Intravenous (i.v.) injection is another option, particularly when using solubilizing formulations.[8][10]
Q3: What are the known toxicities associated with Oridonin administration?
A3: The primary target organs for Oridonin-induced toxicity are the liver and kidneys.[11] High doses and long-term administration have been associated with organ damage.[11][12] It is crucial to monitor for signs of hepatotoxicity, such as elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)[11], and nephrotoxicity, indicated by increased blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
Q4: How can the poor solubility of Oridonin be overcome for in vivo administration?
A4: Oridonin has low water solubility, which presents a challenge for in vivo studies.[7][13][14] To address this, researchers have employed various strategies, including:
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Co-solvents: Using vehicles containing dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG).[11]
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Formulations: Developing solid dispersions, liposomes, nanoparticles, or nanosuspensions to improve solubility and bioavailability.[9][10][15][16][17]
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Structural Modification: Synthesizing more soluble Oridonin derivatives.[4][14]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosage | Gradually increase the dose within the reported therapeutic range (2.5-40 mg/kg).[1][2] Monitor for signs of toxicity. |
| Poor Bioavailability | If using oral administration, consider switching to intraperitoneal or intravenous injection to bypass first-pass metabolism.[8][9] Alternatively, explore advanced formulations like liposomes or nanoparticles.[9][17] |
| Drug Instability | Prepare fresh Oridonin solutions for each administration. Protect solutions from light and store them appropriately. |
| Tumor Model Resistance | Investigate the expression of key signaling pathways in your cancer model. Oridonin's efficacy can be context-dependent. Consider combination therapies with other agents.[4][18] |
Issue 2: Observed Hepatotoxicity or Nephrotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Dosage | Reduce the administered dose. The maximum safe intraportal dose in mice was found to be 7.14 mg/kg/day.[11] |
| Vehicle Toxicity | If using co-solvents like DMSO, ensure the final concentration is within a safe range for the animal model. |
| Long-term Administration | Consider a cyclic dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. |
| Animal Strain Susceptibility | Be aware that different animal strains may have varying sensitivities to drug-induced toxicity. |
Quantitative Data Summary
Table 1: Oridonin Dosage in Preclinical Cancer Models
| Cancer Type | Animal Model | Dosage | Administration Route | Reference |
| Breast Cancer | Mice | 2.5, 5, 10 mg/kg | In vivo | [3] |
| Breast Cancer | Mice | 25 mg/kg/day | In vivo | [4] |
| Bladder Cancer | Mice | 10 mg/kg/day | Intraperitoneal | [5] |
| Oral Squamous Cell Carcinoma | Nude Mice | Not Specified | In vivo | [19] |
| Gastric Cancer | Nude Mice | 12, 24, 48 µg/mL (in vitro) | In vivo | [20] |
| Colon Cancer | Nude Mice | Not Specified | In vivo | [17] |
Table 2: Acute Toxicity of Oridonin in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| LD50 | 13.61 mg/kg/day | BALb/c nude mice | Intraspleen or intraportal vein | [11] |
| Maximum Safe Dose | 7.14 mg/kg/day | BALb/c nude mice | Intraspleen or intraportal vein | [11] |
Table 3: Pharmacokinetic Parameters of Oridonin in Rats
| Administration Route | Dose | Absolute Bioavailability | Reference |
| Oral (p.o.) | 20 mg/kg | 4.32% | [8] |
| Oral (p.o.) | 40 mg/kg | 4.58% | [8] |
| Oral (p.o.) | 80 mg/kg | 10.8% | [8] |
| Intraperitoneal (i.p.) | 10 mg/kg | 12.6% | [8] |
Experimental Protocols
General Protocol for In Vivo Xenograft Studies
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Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or C57BL/6) aged 6-8 weeks.[11]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.
-
Group Allocation: Randomly divide animals into a control group (vehicle only) and at least two Oridonin treatment groups with different doses (n=10 per group).[11]
-
Oridonin Preparation:
-
Administration: Administer Oridonin or the vehicle according to the planned schedule (e.g., daily or five times a week) via the chosen route.[6]
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Monitoring: Measure tumor volume and body weight every 2-3 days.
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Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Key signaling pathways modulated by Oridonin leading to its anti-cancer effects.
Caption: A logical workflow for troubleshooting Oridonin dosage in preclinical models.
References
- 1. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential [mdpi.com]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin on Lung Cancer - LKT Labs [lktlabs.com]
- 7. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on pharmacokinetics and tissue distribution of oridonin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 13. Solubility and Bioavailability Enhancement of Oridonin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eg-fr.uc.pt [eg-fr.uc.pt]
- 15. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation, characterization, and anti-colon cancer activity of oridonin-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Strategies to Overcome Drug Resistance to Oridonin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Oridonin (B1677485), particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is Oridonin and what are its primary anti-cancer mechanisms?
Oridonin is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. Its primary anti-cancer effects are attributed to its ability to induce programmed cell death (apoptosis) and autophagy in various cancer cells.[1][2][3] Oridonin has been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and migration.[1][4]
Q2: What are the known mechanisms of resistance to Oridonin in cancer cells?
While Oridonin can overcome resistance to other chemotherapeutic drugs, cancer cells can also develop resistance to Oridonin itself. The primary resistance mechanisms are thought to involve:
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Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) can actively transport Oridonin out of the cell, reducing its intracellular concentration and effectiveness.[1][2][3]
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Alterations in apoptotic and autophagic pathways: Cancer cells can acquire mutations or alter the expression of proteins involved in apoptosis and autophagy, making them less susceptible to Oridonin-induced cell death.[2]
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Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/Akt and STAT3 can promote cell survival and counteract the cytotoxic effects of Oridonin.[1][2][5][6]
Q3: How can I determine if my cancer cell line is resistant to Oridonin?
Oridonin resistance is typically characterized by a significantly higher half-maximal inhibitory concentration (IC50) value compared to sensitive parental cell lines. You can determine the IC50 value by performing a cell viability assay (e.g., MTT or XTT assay) with a range of Oridonin concentrations. A fold-change in IC50 of the suspected resistant line that is substantially greater than that of the sensitive line is a strong indicator of resistance.[2]
Q4: What are the key signaling pathways modulated by Oridonin in the context of overcoming drug resistance?
Oridonin has been shown to modulate several key signaling pathways to overcome drug resistance, including:
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PI3K/Akt/mTOR Pathway: Oridonin can inhibit this pro-survival pathway, leading to decreased cell proliferation and induction of apoptosis.[1][7][8] It can also modulate the CIP2A/PP2A/Akt signaling pathway in gefitinib-resistant NSCLC cells.[1]
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STAT3 Signaling Pathway: Oridonin and its derivatives can suppress the activation of STAT3, a key transcription factor involved in tumor progression and metastasis.[1][5][9][10][11][12][13]
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NF-κB Signaling Pathway: Oridonin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.[1][4][14][15][16][17]
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MAPK Pathways (ERK, JNK, p38): Oridonin can modulate MAPK signaling, which plays a complex role in cell proliferation and apoptosis.[7][18][19] For instance, it can induce apoptosis through the ROS/JNK/c-Jun axis.[1]
Troubleshooting Guide
Problem 1: My cancer cell line shows increasing resistance to Oridonin treatment, evidenced by a rising IC50 value.
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Possible Cause 1: Overexpression of Drug Efflux Pumps.
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Suggested Solution: Combination Therapy with Efflux Pump Inhibitors. Co-administer Oridonin with known inhibitors of P-gp (e.g., Verapamil) or MRP1 (e.g., Probenecid). This can increase the intracellular accumulation of Oridonin.
-
-
Possible Cause 2: Upregulation of Pro-Survival Pathways.
-
Suggested Solution: Synergistic Drug Combination. Combine Oridonin with inhibitors of key survival pathways. For example:
-
Problem 2: Oridonin treatment is not inducing the expected levels of apoptosis in my resistant cell line.
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Possible Cause 1: Altered Apoptotic Machinery. Resistant cells may have downregulated pro-apoptotic proteins (e.g., Bax, Bak) or upregulated anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
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Suggested Solution 1: Combination with Pro-apoptotic Agents. Combine Oridonin with agents that directly target the apoptotic pathway, such as BH3 mimetics, to restore the balance towards apoptosis.
-
Suggested Solution 2: Induce ROS Generation. Oridonin-induced apoptosis is often mediated by an increase in reactive oxygen species (ROS).[1][23][24][25][26] If ROS levels are not increasing, consider co-treatment with agents that induce oxidative stress.
-
-
Possible Cause 2: Increased Autophagy as a Survival Mechanism. In some contexts, autophagy can promote cell survival.
-
Suggested Solution: Combination with Autophagy Inhibitors. Use autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) in combination with Oridonin to block this potential survival pathway and redirect the cellular response towards apoptosis.[23]
-
Experimental Protocols
Cell Viability Assays (MTT and XTT)
1. MTT Assay Protocol [27][28][29][30]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of Oridonin concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. XTT Assay Protocol [27][31]
-
Cell Seeding and Drug Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.
Apoptosis Analysis
1. Western Blot for Apoptosis Markers [32][33][34]
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature and detect the signal using an ECL substrate.
2. Flow Cytometry for Apoptosis (Annexin V/PI Staining) [35][36][37][38][39]
-
Cell Harvesting: Harvest both adherent and floating cells from each treatment group.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze on a flow cytometer.
Quantitative Data Summary
Table 1: Synergistic Effects of Oridonin in Combination with Chemotherapeutic Agents
| Cancer Cell Line | Combination Agent | Effect | Reference |
| SGC7901/DDP (Cisplatin-resistant gastric cancer) | Cisplatin (DDP) | Synergistic decrease in IC50 of DDP | [1] |
| PANC-1 (Pancreatic cancer) | Gemcitabine | Potentiated apoptotic effects | [3][20] |
| Hepatocellular Carcinoma (HCC) cells | JQ1 (BET inhibitor) | Synergistically enhanced apoptosis | [1][20] |
| Laryngeal squamous cell carcinoma | Cetuximab | Synergistic anticancer effects | [3][20] |
| t(8;21) Leukemia cells | Homoharringtonine (HHT) | Synergistic effects in vitro and in vivo | [20] |
| Esophageal Squamous Carcinoma (p53-mutant) | Cisplatin | Selective synergistic effects | [22] |
Table 2: Effect of Oridonin on Protein Expression in Resistant Cancer Cells
| Cell Line | Protein | Change in Expression | Reference |
| SGC7901/DDP | P-gp, MRP1, Cyclin D1 | Decreased by at least 1.25-fold | [1] |
| Gefitinib-resistant NSCLC | CIP2A/PP2A/Akt pathway components | Modulated | [1] |
| PANC-1/Gem (Gemcitabine-resistant) | GST | Regulated | [1] |
| Thyroid cancer TPC-1 and BCPAP | p-JAK2, p-STAT3 | Dramatically reduced | [9][13] |
| Human pancreatic cancer (BxPC-3) | IL-6, STAT3, p-STAT3 | Decreased | [12] |
Visualizations
Caption: Strategies to overcome Oridonin resistance in cancer cells.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses [frontiersin.org]
- 6. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 15. phcog.com [phcog.com]
- 16. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 21. Oridonin induces apoptosis and reverses drug resistance in cisplatin resistant human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitochondrial ROS contribute to oridonin-induced HepG2 apoptosis through PARP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fb.cuni.cz [fb.cuni.cz]
- 27. benchchem.com [benchchem.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 32. benchchem.com [benchchem.com]
- 33. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. benchchem.com [benchchem.com]
- 36. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 38. scispace.com [scispace.com]
- 39. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Oridonin in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Oridonin (B1677485) in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is Oridonin and what are its primary anti-cancer mechanisms?
Oridonin is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It exhibits a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-proliferative properties.[1][2] Its primary anti-cancer effects are attributed to its ability to modulate multiple intracellular signaling pathways, leading to the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[3][4]
2. What are the known primary molecular targets of Oridonin?
Oridonin is known to be a multi-target agent.[5] It covalently binds to cysteine residues in target proteins through a Michael addition reaction.[5] Some of its key direct cellular targets include proteins involved in oncogenic signaling such as:
3. What are the common off-target effects of Oridonin observed in cell-based assays?
While Oridonin has potent anti-cancer effects, it can also exhibit off-target activities that may confound experimental results. These can include:
-
Modulation of unintended signaling pathways: Oridonin can influence a broad range of signaling cascades beyond its primary targets, such as the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in normal cellular functions.[4][6][7]
-
Toxicity in normal cells: At higher concentrations, Oridonin can exhibit cytotoxicity towards non-cancerous cells, which may not be the intended experimental outcome.[5]
-
Induction of cellular stress responses: Oridonin treatment can lead to the generation of reactive oxygen species (ROS), which can non-specifically trigger various cellular responses.[3][4]
4. How can I minimize the off-target effects of Oridonin in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-response studies: Conduct thorough dose-response experiments to determine the optimal concentration of Oridonin that elicits the desired on-target effect with minimal off-target consequences.
-
Use of appropriate controls: Include both positive and negative controls in your assays. An inactive analog of Oridonin, if available, can serve as an excellent negative control.
-
Selective inhibitors: When investigating a specific signaling pathway, consider co-treatment with selective inhibitors of potential off-target pathways to isolate the effects of Oridonin.
-
Knockdown or knockout models: Utilize cell lines with genetic modifications (e.g., CRISPR-Cas9 knockout or siRNA knockdown) of the intended target to validate the specificity of Oridonin's action.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High level of cell death in control (vehicle-treated) cells. | DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is low, typically below 0.5%. Prepare fresh Oridonin stock solutions and dilute appropriately. |
| Inconsistent results between experiments. | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment. |
| Oridonin stability. | Oridonin solutions should be stored properly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing small aliquots. | |
| Observed effect is not consistent with the known on-target mechanism. | Off-target effects are dominating at the concentration used. | Perform a dose-response curve to identify a more specific concentration range. Use orthogonal assays to confirm the on-target effect (e.g., western blot for target protein phosphorylation in addition to a viability assay). |
| Cell line-specific responses. | The expression levels of on- and off-target proteins can vary between cell lines, leading to different responses.[5] Characterize the relevant protein expression in your cell line of choice. | |
| Difficulty in dissolving Oridonin. | Poor solubility in aqueous solutions. | Oridonin is poorly soluble in water.[1] Dissolve Oridonin in a suitable organic solvent like DMSO to prepare a high-concentration stock solution before diluting it in culture medium. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Oridonin in various cancer cell lines. This data can serve as a starting point for designing dose-response experiments.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| TE-8 | Esophageal Squamous Cell Carcinoma | 72h | 3.00 ± 0.46[8] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72h | 6.86 ± 0.83[8] |
| PC3 | Prostate Cancer | 24h | ~20-40 |
| DU145 | Prostate Cancer | 24h | ~30-60 |
| SGC-7901 | Gastric Cancer | 72h | 65.5[9] |
| HCT-116 | Colon Cancer | Not Specified | 6.84 |
| K562 | Leukemia | Not Specified | > Taxol (0.41 µM) |
| BEL-7402 | Liver Cancer | Not Specified | > Taxol (1.89 µM) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay type, and incubation time.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Oridonin on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10]
-
Oridonin Treatment: Treat cells with a range of Oridonin concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest Oridonin dose.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following Oridonin treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Oridonin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
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Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of Oridonin on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 60 mm dishes and treat with various concentrations of Oridonin for 24 hours.[12]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) overnight at 4°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[12]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro studies with Oridonin.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway to induce apoptosis.[2][12][13]
Caption: Oridonin inhibits the NF-κB signaling pathway to reduce inflammation.[14][15][16]
Caption: Oridonin downregulates the JAK2/STAT3 signaling pathway.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 7. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 8. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 15. phcog.com [phcog.com]
- 16. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Scaling Up Oridonin Synthesis
Welcome to the technical support center for Oridonin (B1677485) synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and handling of Oridonin on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the total synthesis of Oridonin?
A1: Scaling up the total synthesis of Oridonin, a complex ent-kauranoid diterpenoid, presents several significant challenges. These primarily stem from its intricate, sterically hindered, and highly oxidized polycyclic structure.[1][[“]] Key difficulties include:
-
Stereochemical Control: Maintaining the correct stereochemistry across multiple chiral centers is crucial and becomes more complex at a larger scale.
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Low Yields and Side Reactions: Late-stage functional group manipulations on the strained skeleton can lead to diminished yields and the formation of difficult-to-separate side products.[1] For instance, solvent effects can dramatically alter reaction outcomes; dichloromethane (B109758) (DCM) can lead to unstable yields, while acetonitrile (B52724) may produce hard-to-remove byproducts.[1]
-
Reagent Stoichiometry and Reaction Conditions: Optimizing reagent amounts and reaction conditions (temperature, time, solvent) is critical. For example, in certain steps, increasing the equivalents of a Lewis acid like EtAlCl₂ and using a solvent mixture (e.g., DCM/THF) was found to improve yield and robustness.[1]
-
Purification: The separation of Oridonin from structurally similar impurities is a significant hurdle, often requiring multi-step chromatographic techniques.
Q2: I am experiencing low yields during the extraction of Oridonin from Rabdosia rubescens. How can I optimize this process?
A2: Low extraction yields are a common issue. Several factors can influence the efficiency of Oridonin extraction. Consider the following optimization strategies:
-
Extraction Method: Traditional heat-reflux extraction can be time-consuming and may lead to the degradation of thermolabile compounds. Modern techniques like ultrasonic-assisted extraction (UAE) and supercritical CO₂ (SC-CO₂) extraction have shown improved yields and reduced extraction times.[3][4]
-
Solvent System: The choice of solvent is critical. For UAE, a solid-liquid ratio of 1:18 g/mL has been reported as optimal.[3] For counter-current chromatography, a two-phase solvent system such as n-hexane/ethyl acetate/methanol/water is often employed.[5][6]
-
Physical Parameters: For UAE, optimizing ultrasonic power and time is essential. One study found optimal conditions to be 1.5 hours at 190 W.[3]
Q3: My purified Oridonin shows signs of degradation. What are the common degradation pathways and how can I mitigate this?
A3: Oridonin's complex structure, which includes an α,β-unsaturated ketone, makes it susceptible to degradation. While specific degradation pathways are not extensively detailed in the provided results, its poly-oxygenated nature suggests sensitivity to factors like pH, light, and temperature. To mitigate degradation:
-
Storage: Store pure Oridonin as a solid at low temperatures (e.g., -20°C) and protected from light. For solutions, use freshly prepared samples and store them appropriately for short periods.
-
pH Control: During purification and formulation, avoid harsh pH conditions that could catalyze degradation reactions.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in a specific synthetic step | Suboptimal reaction conditions (solvent, temperature, catalyst loading). | - Perform small-scale optimizations to screen different solvents and temperatures.[1]- Titrate catalyst loading to find the optimal concentration.- Consider using a solvent mixture to improve solubility and reaction rate.[1] |
| Formation of inseparable side products | - Reaction conditions favoring side reactions.- Impurities in starting materials or reagents. | - Adjust reaction conditions (e.g., lower temperature) to disfavor the side reaction.- Analyze starting materials for purity and re-purify if necessary.- Employ alternative purification techniques like preparative HPLC or counter-current chromatography.[5] |
| Difficulty in purifying crude extract | Complex mixture of related natural products. | - Utilize multi-step purification protocols, starting with silica (B1680970) gel column chromatography followed by a more refined technique like high-speed counter-current chromatography (HSCCC).[5][6]- Optimize the solvent system for chromatography to achieve better separation. |
| Inconsistent results upon scale-up | - Inefficient heat and mass transfer in larger reaction vessels.- Changes in reaction kinetics at a larger scale. | - Ensure efficient stirring and temperature control in the larger reactor.- Consider a gradual, stepwise scale-up to identify and address issues as they arise.- Re-optimize reaction parameters at the new scale. |
Data and Protocols
Table 1: Comparison of Oridonin Extraction and Purification Methods
| Method | Source Material | Solvent System | Yield | Purity | Reference |
| Ultrasonic Extraction | Rabdosia rubescens | Solid-liquid ratio of 1:18 g/mL | 4.122% ± 0.102% | Not specified | [3] |
| Counter-Current Chromatography | Crude extract of R. rubescens | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 120 mg from 200 mg crude | 97.8% | [5] |
| High-Speed Counter-Current Chromatography | Crude extract of Isodon rubescens | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) | 40.6 mg from 100 mg crude | 73.5% (initial), 97.8% (after further purification) | [6][7] |
| Column Chromatography | Rabdosia rubescens | Not specified | Not specified | 97.03% (after recrystallization) | [8] |
Experimental Protocol: Ultrasonic-Assisted Extraction of Oridonin
This protocol is based on the optimization study by an unspecified author.[3]
-
Sample Preparation: Grind dried Rabdosia rubescens plant material into a fine powder.
-
Extraction:
-
Mix the powdered plant material with the chosen solvent at a solid-liquid ratio of 1:18 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic power of 190 W for 1.5 hours.
-
-
Isolation:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the extract under reduced pressure to obtain the crude Oridonin extract.
-
-
Purification:
-
Subject the crude extract to further purification steps, such as column chromatography, to isolate pure Oridonin.
-
Experimental Protocol: Total Synthesis - Interrupted Nazarov Approach (Key Step)
The following is a generalized representation of a key step in the total synthesis of (-)-Oridonin as described by Kong et al. (2019).[1]
-
Reactant Preparation: Dissolve the ketone substrate (e.g., compound 8 in the paper) in a 20:1 mixture of dichloromethane (DCM) and tetrahydrofuran (B95107) (THF).
-
Reaction Initiation: Cool the solution and add ethylaluminum dichloride (EtAlCl₂) as a catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the residue by column chromatography to yield the desired tetracyclic product.
Visualizations
Logical Flow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low Oridonin yields.
Simplified Oridonin Synthesis and Purification Workflow
Caption: General workflow for Oridonin production.
Oridonin's Modulation of the NF-κB Signaling Pathway
Caption: Oridonin inhibits the NF-κB signaling pathway.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. consensus.app [consensus.app]
- 3. Optimization of Ultrasonic Extraction of Oridonin by Response Surface Methodology and Its Antitumor Activity [agris.fao.org]
- 4. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [New method for preparing oridonin by column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Targets of Oridonin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Oridonin's anticancer effects against alternative therapies, supported by experimental data and detailed protocols. Oridonin (B1677485), a natural diterpenoid extracted from Rabdosia rubescens, has demonstrated significant anticancer properties across a spectrum of malignancies by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
This guide summarizes quantitative data on Oridonin's efficacy, details the experimental methodologies for target validation, and presents a comparative analysis with other drugs targeting similar pathways.
Oridonin's Anticancer Activity: A Quantitative Overview
Oridonin's cytotoxic and pro-apoptotic effects have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary across different cancer types, highlighting a degree of selectivity.
| Cancer Type | Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Citation |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 | [1] |
| HGC27 | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 | [1] | |
| MGC803 | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 | [1] | |
| Esophageal Squamous Cell Carcinoma | TE-8 | - | - | 3.00 ± 0.46 | [2] |
| TE-2 | - | - | 6.86 ± 0.83 | [2] | |
| Eca-109 | - | - | 4.1 | [3] | |
| EC9706 | - | - | 4.0 | [3] | |
| KYSE450 | - | - | 2.0 | [3] | |
| Hepatocellular Carcinoma | BEL-7402 | - | - | - | [4] |
| Leukemia | K562 | - | - | - | [4] |
| Breast Cancer | MCF-7 | - | 78.3 | 31.62 | [5] |
| Prostate Cancer | PC3 | ~30 | - | - | [6] |
| DU145 | ~35 | - | - | [6] |
Key Anticancer Mechanisms of Oridonin
Oridonin exerts its anticancer effects through several well-documented mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Flow cytometry analysis using Annexin V and Propidium (B1200493) Iodide (PI) staining is a standard method to quantify apoptosis. Oridonin treatment has been shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner.
| Cancer Type | Cell Line | Treatment | Apoptotic Cells (%) | Citation |
| Gastric Cancer | HGC27 | Control | 8.77 ± 1.51 | [1] |
| 10 µM Oridonin | 16.63 ± 4.31 | [1] | ||
| 20 µM Oridonin | 26.33 ± 1.77 | [1] | ||
| AGS | Control | 6.80 ± 0.30 | [1] | |
| 5 µM Oridonin | 16.60 ± 3.23 | [1] | ||
| 10 µM Oridonin | 25.53 ± 3.54 | [1] | ||
| Esophageal Squamous Cell Carcinoma | TE-8 | Control | 4.6 (Early) | [2] |
| 20 µM Oridonin | 12.5 (Early) | [2] | ||
| 40 µM Oridonin | 20.3 (Early) | [2] | ||
| TE-2 | Control | 10.12 (Early) | [2] | |
| 40 µM Oridonin | 53.72 (Early) | [2] | ||
| Pancreatic Cancer | BxPC-3 | Control | - | [7] |
| 8 µg/ml Oridonin | 18.3 (Early) | [7] | ||
| 32 µg/ml Oridonin | 54.8 (Early) | [7] |
Cell Cycle Arrest
Oridonin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, most commonly the G2/M phase.
| Cancer Type | Cell Line | Treatment (24h) | % Cells in G2/M Phase | Citation |
| Prostate Cancer | PC3 | Control | 13.36 ± 0.91 | [6] |
| 40 µM Oridonin | 27.19 ± 1.15 | [6] | ||
| DU145 | Control | 9.41 ± 0.57 | [6] | |
| 60 µM Oridonin | 16.73 ± 1.79 | [6] | ||
| Pancreatic Cancer | BxPC-3 | Control | 21.54 ± 2.73 | [7] |
| 8 µg/ml Oridonin | 27.26 ± 3.85 | [7] | ||
| 32 µg/ml Oridonin | 38.67 ± 2.75 | [7] |
Signaling Pathways Targeted by Oridonin
Oridonin's anticancer activities are mediated by its interaction with several critical signaling pathways that are often dysregulated in cancer.
Caption: Oridonin's multi-target action on key cancer signaling pathways.
Comparative Analysis with Alternative Drugs
Several other therapeutic agents target the same pathways as Oridonin. A comparison of their mechanisms and available efficacy data is crucial for drug development decisions.
| Target Pathway | Oridonin | Alternative Drug(s) | Key Comparative Points |
| Akt/PI3K | Inhibits phosphorylation of Akt and its downstream targets. | Ipatasertib, MK2206 | Ipatasertib is a selective ATP-competitive inhibitor of all three Akt isoforms. Oridonin's mechanism on Akt may be more complex, potentially involving indirect regulation. |
| NF-κB | Suppresses NF-κB activation. | Bortezomib, Salinomycin | Bortezomib is a proteasome inhibitor that prevents IκBα degradation, leading to NF-κB inhibition. Oridonin's inhibitory mechanism on NF-κB is still being fully elucidated but appears to be upstream of IκBα. |
| STAT3 | Inhibits STAT3 phosphorylation. | Napabucasin, C188-9 | Napabucasin is a first-in-class cancer stemness inhibitor targeting STAT3. Clinical trials have shown its efficacy in pSTAT3-positive tumors. Oridonin's clinical efficacy related to STAT3 status is yet to be determined. |
| Wnt/β-catenin | Modulates the Wnt/β-catenin pathway. | WNT974, PRI724 | WNT974 is a PORCN inhibitor that blocks Wnt ligand secretion. PRI724 disrupts the interaction between β-catenin and CBP. Oridonin's specific point of intervention in this pathway requires further investigation. |
Experimental Protocols
Detailed and standardized protocols are essential for the validation of Oridonin's anticancer targets.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using MTT or CCK-8 assays.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Oridonin in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the Oridonin-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay and 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Oridonin for the specified time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Oridonin as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Target Protein Expression
This technique is used to detect and quantify specific proteins in a sample, which is crucial for validating the effect of Oridonin on its target signaling pathways.
Protocol (Adapted for Oridonin Target Validation):
-
Protein Extraction: Treat cancer cells with various concentrations of Oridonin for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, p65 NF-κB, phospho-STAT3, total STAT3, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR is used to measure the expression levels of specific genes that are downstream of Oridonin's target pathways.
Protocol (Adapted for Oridonin Target Validation):
-
RNA Extraction: Treat cells with Oridonin and extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., Bcl-2, Cyclin B1, c-Myc) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method.
This guide provides a foundational framework for validating the anticancer targets of Oridonin. For more specific applications and troubleshooting, researchers should consult the detailed documentation accompanying their reagents and instruments.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Oridonin and Other Natural Compounds in Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, oridonin (B1677485), a diterpenoid isolated from Isodon rubescens, has garnered significant attention for its potent anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory activity of oridonin against other well-researched natural compounds: curcumin (B1669340), resveratrol, and quercetin (B1663063). The comparison is supported by experimental data from in vitro studies, focusing on their effects on key inflammatory pathways and mediators.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of these natural compounds is often evaluated by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in response to an inflammatory stimulus like lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Oridonin | NO Production Inhibition (LPS-induced) | RAW 264.7 | ~5-10 | [1] |
| Curcumin | NO Production Inhibition (LPS-induced) | RAW 264.7 | ~5.44 - 11.0 | [2][3] |
| Resveratrol | NO Production Inhibition (LPS-induced) | RAW 264.7 | ~17.5 - 43.86 | [4][5] |
| Quercetin | NO Production Inhibition (LPS-induced) | RAW 264.7 | ~12.5 - 25 | [6] |
Note: The IC50 values presented above are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as LPS concentration, cell density, and incubation time can vary between studies, influencing the observed potency.
Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of oridonin, curcumin, resveratrol, and quercetin are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).
All four compounds—oridonin, curcumin, resveratrol, and quercetin—have been shown to inhibit the NF-κB pathway through various mechanisms, including the inhibition of IKK activity, prevention of IκBα degradation, and subsequent reduction of NF-κB nuclear translocation.[7][8][9][10][11][12][13][14][15]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 5. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin protects against hepatic ischemia/reperfusion induced injury through inhibiting TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unlocking the Potential of Oridonin: A Comparative Guide to its Pharmacokinetic Profiles Across Various Formulations
For Researchers, Scientists, and Drug Development Professionals
Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[1][2][3][4][5][6][7][8] However, its clinical application has been hampered by poor water solubility and low oral bioavailability.[2][3][5][7][8][9] To overcome these limitations, various advanced drug delivery systems have been developed. This guide provides a comprehensive comparison of the pharmacokinetic profiles of different Oridonin formulations, supported by experimental data, to aid researchers in the development of more effective Oridonin-based therapeutics.
Comparative Pharmacokinetic Data of Oridonin Formulations
The following table summarizes the key pharmacokinetic parameters of various Oridonin formulations from preclinical studies. These formulations demonstrate significant improvements in bioavailability and circulation time compared to conventional Oridonin solutions.
| Formulation | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Relative Bioavailability/Fold Increase in AUC | Reference |
| Oridonin Solution | Rat | 15 mg/kg, i.v. | - | - | 1.65 ± 0.17 | 2.88 ± 0.55 | Baseline | [10] |
| Oridonin Liposomes | Rat | 15 mg/kg, i.v. | - | - | 6.22 ± 0.83 | 13.67 ± 3.52 | ~3.77-fold increase vs. solution | [10] |
| Long-Circulation Liposomes | Rat | i.v. | - | - | ~3-fold increase vs. solution | - | 3-fold increase vs. solution | [11][12] |
| PEG-PLGA Nanoparticles (ORI-NPs) | Nude Mice | 10 mg/kg, i.p. | - | - | - | ~4 h | 20-fold increase in half-life vs. free ORI | [9] |
| Free Oridonin | Nude Mice | 10 mg/kg, i.p. | - | - | - | 0.2 h | Baseline | [9] |
| Nanosuspension A (103.3 nm) | New Zealand Rabbit | i.v. | - | - | Similar to solution | - | - | [1][13] |
| Nanosuspension B (897.2 nm) | New Zealand Rabbit | i.v. | - | - | ~2-fold increase vs. solution | - | MRI extended from 1.89 h to 11.78 h | [1][13] |
| Solid Dispersion (with PVP K17) | Dog | Oral | Higher than physical mixture | - | 26.4-fold increase vs. physical mixture | - | 26.4-fold improvement vs. physical mixture | [2][14] |
| Stealth Liposomes (PEG₂₀₀₀-DSPE) | Tumor-bearing Mice | i.v. | - | - | - | 24.24 h | MRT extended to 35.92 h vs. 0.93 h for solution | [2] |
| β-Cyclodextrin Inclusion Complex | Wistar Rat | 33-296 mg/m², i.v. | - | - | - | 8.72 - 10.87 h | - | |
| Oridonin Solution (Oral) | Rat | 20, 40, 80 mg/kg, p.o. | - | < 0.25 h | - | - | Absolute bioavailability: 4.32%, 4.58%, 10.80% | [3][15] |
Detailed Experimental Protocols
The pharmacokinetic parameters presented above were determined using various established experimental protocols. Below are generalized methodologies commonly employed in these studies.
Animal Models and Administration
-
Species: Sprague-Dawley rats, Wistar rats, Kunming mice, New Zealand rabbits, and beagle dogs are commonly used models.[1][10][11][12][13][14]
-
Administration Routes: Formulations are typically administered intravenously (i.v.) via the tail vein or orally (p.o.) by gavage to assess systemic circulation and oral bioavailability, respectively.[10][11][12][14][15] Intraperitoneal (i.p.) injections have also been used.[9][15]
Blood Sampling
-
Blood samples are collected at predetermined time points post-administration. For instance, after intravenous injection, samples might be collected at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[16]
-
Blood is typically drawn from the retro-orbital plexus or tail vein and collected in heparinized tubes.
-
Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[17][18]
Bioanalytical Method for Oridonin Quantification
A sensitive and validated analytical method is crucial for accurately determining Oridonin concentrations in plasma.
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method is commonly used to extract Oridonin and an internal standard (e.g., ticlopidine (B1205844) or isopsoralen) from the plasma matrix.[16][19] Ethyl acetate (B1210297) is often the solvent of choice for extraction.[16]
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique.[10][16][19] A C18 column is typically used for separation with a mobile phase consisting of a mixture of methanol (B129727) and water.[19]
-
Detection: UV detection at a wavelength of around 241 nm is common.[19] For higher sensitivity and specificity, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is employed.[15][17][18]
-
Validation: The analytical method is validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[16][19]
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with specialized software like PKsolver or Kinetica™.[10][11][12]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in Oridonin pharmacokinetic studies and its mechanism of action, the following diagrams are provided.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Oridonin's anti-cancer effects are partly attributed to its ability to modulate specific cellular signaling pathways. One such pathway involves the transcription factor Nrf2, which plays a crucial role in the cellular defense against oxidative stress.
Caption: Oridonin's modulation of the Nrf2 signaling pathway.
Another important pathway implicated in Oridonin's anti-tumor activity is the STAT3 signaling cascade, which is often constitutively activated in cancer cells and promotes proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by Oridonin derivatives.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Solubility and Bioavailability Enhancement of Oridonin: A Review | Semantic Scholar [semanticscholar.org]
- 6. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Frontiers | Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway [frontiersin.org]
- 10. Preparation, characterization, and pharmacokinetics of oridonin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Preparation of freeze-dried long-circulation oridonin liposomes and their pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of freeze-dried long-circulation oridonin liposomes and their pharmacokinetics in rats-Academax [ksh.academax.com]
- 13. Studies on pharmacokinetics and tissue distribution of oridonin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of oridonin in rat plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An HPLC method for determination of oridonin in rabbits using isopsoralen as an internal standard and its application to pharmacokinetic studies for oridonin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Independent Validation of Published Oridonin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the anticancer properties of Oridonin (B1677485), a natural diterpenoid compound. By summarizing quantitative data and detailing experimental methodologies from multiple studies, this document aims to serve as a resource for the independent validation and further exploration of Oridonin's therapeutic potential.
Comparative Anticancer Activity of Oridonin
Oridonin has demonstrated a broad spectrum of anticancer activity across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cancer type and specific cell line. The following table summarizes IC50 values reported in various studies, providing a quantitative comparison of Oridonin's efficacy.
| Cancer Type | Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| Gastric Cancer | HGC-27 | 9.266 ± 0.409 | 7.412 ± 0.512 | [1] |
| MGC803 | 11.06 ± 0.400 | 8.809 ± 0.158 | [1] | |
| AGS | 2.627 ± 0.324 | 1.931 ± 0.156 | [1] | |
| BGC-7901 | - | - | A derivative of Oridonin showed an IC50 of 1.05 µM.[2] | |
| Leukemia | K562 | - | - | An ent-6,7-seco-oridonin derivative exhibited an IC50 of 0.39 µM.[2] |
| Liver Cancer | BEL-7402 | - | - | An ent-6,7-seco-oridonin derivative showed an IC50 of 1.39 µM.[2] |
| Esophageal Cancer | TE-8 | - | 3.00 ± 0.46 | [3] |
| TE-2 | - | 6.86 ± 0.83 | [3] | |
| Prostate Cancer | PC3 | ~20-40 | - | |
| DU145 | ~30-60 | - | ||
| Liver Cancer | HepG2 | ~40 | - | |
| Pancreatic Cancer | BxPC-3 | ~40 | - | |
| Colon Cancer | HCT116 | - | - | A derivative of Oridonin, compound C7, demonstrated an IC50 of 0.16 µM compared to Oridonin's 6.84 µM.[4] |
Key Signaling Pathways Modulated by Oridonin
Research consistently indicates that Oridonin exerts its anticancer effects by modulating several critical intracellular signaling pathways. The PI3K/Akt pathway, which is often hyperactivated in cancer, is a primary target. Oridonin has been shown to inhibit the phosphorylation of Akt, a key protein in this pathway, leading to downstream effects that include the induction of apoptosis and cell cycle arrest.[5][6][7]
The induction of apoptosis, or programmed cell death, is a hallmark of Oridonin's anticancer activity. This process is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspases.[5][7]
Experimental Protocols for Validation Studies
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
General Experimental Workflow
A typical workflow to validate the anticancer effects of Oridonin involves a series of in vitro assays to assess cell viability, apoptosis, cell cycle distribution, and the modulation of key signaling proteins.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Oridonin concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for desired time points (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Oridonin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with Oridonin as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[9]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse Oridonin-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[10]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for "Odonicin": A General Safety Protocol
Disclaimer: The chemical identifier "Odonicin" does not correspond to a widely recognized substance in chemical safety databases. The following procedures are based on general best practices for the handling and disposal of hazardous research chemicals, such as potent, cytotoxic small-molecule inhibitors. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle and adhere to their institution's Environmental Health and Safety (EHS) guidelines.[1][2]
This guide provides essential safety and logistical information for the proper disposal of hazardous chemical waste in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is critical to handle the chemical waste with appropriate personal protective equipment (PPE). Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure risks.[3]
Personal Protective Equipment (PPE) and Waste Segregation
Proper segregation of waste streams is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[1] The table below summarizes the required PPE and corresponding waste containers for different types of "this compound"-contaminated materials.
| Waste Type | Recommended PPE | Waste Container & Labeling |
| Solid Waste (e.g., contaminated gloves, wipes, plasticware) | Nitrile Gloves, Lab Coat, Safety Goggles | Lined, puncture-resistant container labeled: "SOLID HAZARDOUS WASTE: [Chemical Name]" . Double-bag waste in clear plastic bags for visual inspection.[4] |
| Liquid Waste (e.g., stock solutions, cell culture media) | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield (if splash risk) | Leak-proof, chemically compatible container (e.g., HDPE) with a screw-on cap.[4] Labeled: "LIQUID HAZARDOUS WASTE: [Chemical Name, Solvent, Concentration]" . |
| Sharps Waste (e.g., contaminated needles, pipette tips, glass) | Nitrile Gloves, Lab Coat, Safety Goggles | Approved, puncture-proof sharps container. Labeled: "SHARPS HAZARDOUS WASTE: [Chemical Name]" . |
| Empty Original Container | Nitrile Gloves, Lab Coat, Safety Goggles | Triple-rinse with a suitable solvent; collect rinsate as liquid hazardous waste. Deface the original label and dispose of the container in regular trash or as directed by EHS.[1] |
Step-by-Step Disposal Protocol
The disposal of potent chemical agents must be managed as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.
1. Waste Segregation and Collection:
-
At the Point of Generation: Separate waste into the categories outlined in the table above (Solid, Liquid, Sharps) immediately after it is generated.
-
Container Management: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[1][4] Keep containers securely closed except when adding waste.[1][4]
2. Labeling:
-
Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Date of Accumulation: Mark the date when the first piece of waste is placed in the container. Hazardous waste must typically be collected within a specific timeframe (e.g., 90 or 150 days) from this start date.[2][4]
3. Storage:
-
Designated Area: Store waste in a designated, secure area away from general lab traffic.
-
Secondary Containment: Place liquid waste containers in a secondary container, such as a lab tray, that can hold at least 110% of the volume of the primary container to contain potential spills.[4]
-
Segregate Incompatibles: Store waste containers according to chemical compatibility. For example, keep acids separate from bases and oxidizers away from organic materials.[1][5]
4. Requesting Disposal:
-
Contact EHS: Do not dispose of hazardous chemical waste down the drain or in the regular trash.[6]
-
Schedule Pickup: Follow your institution's procedure to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2][4] Ensure all containers are properly labeled and sealed before the scheduled pickup.
Experimental Protocol: Waste Handling in a Cell-Based Assay
This protocol outlines the integration of waste disposal procedures within a typical in vitro experiment using a hypothetical cytotoxic agent, "this compound."
Objective: To treat cultured cells with "this compound" and collect waste for proper disposal.
Materials:
-
"this compound" stock solution
-
Cell culture plates
-
Pipettes and disposable tips
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Labeled hazardous waste containers (Liquid, Solid, Sharps)
Procedure:
-
Preparation: Work within a biological safety cabinet or chemical fume hood. Don PPE before handling "this compound."
-
Dosing:
-
Use a fresh pipette tip to add the required volume of "this compound" stock solution to the cell culture media.
-
Immediately dispose of the used pipette tip into the designated Sharps Hazardous Waste container.
-
-
Incubation: Incubate the cell culture plates as required by the experimental protocol.
-
Post-Treatment Waste Collection:
-
Liquid Waste: Aspirate the "this compound"-containing media from the cell culture plates. Dispense this liquid directly into the Liquid Hazardous Waste container.
-
Solid Waste: Dispose of the treated cell culture plates, and any other contaminated lab supplies (e.g., serological pipettes), into the Solid Hazardous Waste container.
-
-
Decontamination:
-
Wipe down the work surface with an appropriate decontamination solution (e.g., 70% ethanol), as recommended by your institution.
-
Dispose of the contaminated wipes in the Solid Hazardous Waste container.
-
-
Final Steps:
-
Remove PPE and dispose of gloves in the Solid Hazardous Waste container.
-
Wash hands thoroughly with soap and water.[3]
-
Ensure all waste containers are securely closed and stored in the designated satellite accumulation area.
-
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps for segregating and managing hazardous chemical waste in the laboratory.
Caption: Decision workflow for hazardous chemical waste segregation.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. indofinechemical.com [indofinechemical.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Oridonin
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Oridonin. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Oridonin is a chemical compound that requires careful handling due to its potential health hazards. A comprehensive understanding and implementation of personal protective equipment (PPE) are the first line of defense in minimizing exposure and ensuring safe laboratory operations.
Hazard Identification and Personal Protective Equipment Specifications
The primary known hazard associated with Oridonin is its classification as a suspected carcinogen.[1][2] Therefore, stringent protocols must be followed to avoid direct contact and inhalation. The following table summarizes the required PPE for handling Oridonin.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves.[3] | To prevent skin contact. |
| Body Protection | Laboratory coat or gown | Full-coverage, long-sleeved. | To protect skin and clothing from contamination.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols. |
| Face shield | To be worn in conjunction with goggles when there is a significant splash risk. | To provide full-face protection. | |
| Respiratory Protection | N95 or higher-level respirator | NIOSH-approved. | To prevent inhalation of airborne particles, especially when handling powders. |
Experimental Workflow for Safe Handling and Disposal of Oridonin
The following diagram outlines the procedural steps for safely handling and disposing of Oridonin in a laboratory setting. This workflow is designed to minimize exposure risk at every stage of the process.
Figure 1. Workflow for Safe Handling and Disposal of Oridonin.
Detailed Protocols
1. Preparation:
-
Donning PPE: Before entering the designated handling area, all personnel must don the required PPE as specified in the table above. The proper sequence for donning PPE is gown, mask or respirator, goggles or face shield, and finally gloves.[4]
-
Designated Area: All handling of Oridonin, especially in its powdered form, must be conducted within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation risks.
-
Weighing: Use a balance inside the ventilated enclosure for weighing the compound.
2. Handling:
-
Dissolving: When preparing solutions, add the solvent to the Oridonin powder slowly to avoid generating dust.
-
Experimental Use: Conduct all experimental procedures with care to prevent splashes and aerosols.
3. Waste Disposal:
-
Segregation: All waste contaminated with Oridonin, including gloves, pipette tips, and empty vials, must be segregated as hazardous waste.
-
Containment: Contaminated waste should be placed in clearly labeled, sealed containers. Consult your institution's environmental health and safety (EHS) office for specific container requirements.
-
Disposal: Follow your institution's established procedures for the disposal of carcinogenic materials. Do not dispose of Oridonin waste in general laboratory trash or down the drain.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with Oridonin using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence for doffing is gloves, gown, goggles or face shield, and finally the mask or respirator.[4]
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
